Pamaquine
Descripción
structure; RN given refers to parent cpd
Structure
3D Structure
Propiedades
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWMSOQOSJFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride) | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862331 | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-92-9 | |
| Record name | Pamaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMAQUINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a New Era in Antimalarial Chemotherapy: The History and Discovery of Pamaquine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history and discovery of pamaquine (B1678364), the first synthetic antimalarial agent to demonstrate efficacy against the relapsing forms of malaria. Synthesized in 1924, this compound marked a pivotal moment in the fight against this devastating disease, shifting the paradigm from reliance on natural quinine (B1679958) to the potential of targeted chemical synthesis. This document details the key scientific milestones, from its initial synthesis to its evaluation in preclinical and clinical settings. We present available quantitative data from early studies in structured tables, outline the experimental methodologies of the era, and provide visualizations of the developmental workflow and proposed mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of antimalarial drug discovery.
Introduction: The Quest for a Quinine Alternative
For centuries, the bark of the cinchona tree, containing the alkaloid quinine, was the only effective treatment for malaria. However, the reliance on a natural resource presented significant challenges, including inconsistent supply, variable potency, and the emergence of quinine-resistant parasite strains. These limitations fueled a global search for a synthetic alternative.
The early 20th century witnessed significant advances in organic chemistry, providing the tools to systematically synthesize and evaluate novel chemical compounds for therapeutic purposes. This era of "chemotherapy," pioneered by scientists like Paul Ehrlich, laid the conceptual groundwork for the development of targeted antimicrobial agents. It was within this scientific landscape that this compound emerged as a groundbreaking discovery.
The Genesis of this compound: A German Breakthrough
This compound, initially known as Plasmochin, was the second synthetic antimalarial drug to be discovered, following methylene (B1212753) blue. It was first synthesized in 1924 by Werner Schulemann, Fritz Schönhöfer, and August Wingler at the German chemical company Bayer.[1] This achievement was the culmination of a systematic investigation into the structure-activity relationships of 8-aminoquinoline (B160924) derivatives.
The synthesis of this compound represented a significant step forward in medicinal chemistry, demonstrating that complex organic molecules with specific therapeutic effects could be rationally designed and produced in the laboratory.
Preclinical Evaluation: From Birds to Humans
The initial biological evaluation of this compound was conducted by Wilhelm Roehl in 1926, who demonstrated its effectiveness in treating malaria in birds.[1] This crucial step provided the first evidence of this compound's antimalarial activity and paved the way for its introduction into human clinical trials. The use of avian malaria models was a standard preclinical screening method during this period, allowing for the initial assessment of a compound's efficacy before human testing.
Clinical Trials: A New Hope Against Relapsing Malaria
The most significant contribution of this compound to malaria therapy was its ability to prevent the relapse of Plasmodium vivax and Plasmodium ovale malaria.[1] Prior to the discovery of this compound, it was understood that patients with these forms of malaria would experience recurrent episodes of the disease, as quinine was not effective against the dormant liver stages of the parasite (hypnozoites).
A landmark large-scale clinical trial was conducted in 1929 by the Royal Army Medical Corps and the British Indian Medical Service.[1] This trial provided the first definitive evidence that it was possible to prevent the relapse of vivax malaria, a major breakthrough in the management of the disease.
Quantitative Data from Early Clinical Studies
While detailed data from the earliest clinical trials is not extensively documented in modern databases, historical reports provide valuable insights into the efficacy and toxicity of this compound. The following tables summarize the available quantitative information.
| This compound Efficacy in Vivax Malaria Relapse Prevention (circa 1930s) | |
| Treatment Regimen | Relapse Rate (%) |
| Quinine alone | High (specific figures vary) |
| This compound (Plasmochin) with Quinine | Significantly reduced |
| Reported Adverse Effects of this compound in Early Clinical Use | |
| Adverse Effect | Incidence/Severity |
| Abdominal cramps and pain | Common, dose-dependent |
| Methemoglobinemia | Observed, can lead to cyanosis |
| Hemolytic anemia (in G6PD deficient individuals) | Severe, potentially life-threatening |
Note: Precise incidence rates from early trials are not consistently reported. The severity of hemolytic anemia in G6PD deficient individuals was a major limiting factor in the widespread use of this compound.
Experimental Protocols of the Era
The evaluation of antimalarial agents in the early 20th century relied on a combination of clinical observation and emerging laboratory techniques.
Diagnosis of Malaria
The definitive diagnosis of malaria during this period was primarily based on the microscopic examination of stained blood smears. This "gold standard" method allowed for the identification of the Plasmodium species and the quantification of parasitemia, crucial for assessing the efficacy of a treatment.
In Vivo Efficacy Testing
Preclinical in vivo testing, as demonstrated by Roehl, typically involved the use of avian malaria models. Canaries or other small birds were infected with Plasmodium species that infect birds, and the effect of the test compound on the course of the infection was observed.
Clinical Trial Design
Early clinical trials were often not as rigorously designed as modern studies. However, they typically involved the administration of the drug to patients with confirmed malaria and the subsequent monitoring of clinical symptoms (e.g., fever) and parasitemia through blood smears. The 1929 trial by the Royal Army Medical Corps was a significant undertaking for its time, involving a large number of patients and demonstrating a clear clinical outcome.
Mechanism of Action: An Early Glimpse into Oxidative Stress
The precise mechanism of action of this compound was not fully understood at the time of its discovery. However, later research on the 8-aminoquinoline class of drugs, including the closely related primaquine (B1584692), has shed light on their mode of action. It is now believed that these compounds are metabolized in the liver to reactive intermediates that generate reactive oxygen species (ROS). These ROS are thought to interfere with the mitochondrial function of the parasite, leading to oxidative damage and cell death. This proposed mechanism is particularly effective against the dormant hypnozoites in the liver, which are the cause of relapse in P. vivax and P. ovale malaria.
The Waning of an Era: Toxicity and the Rise of Primaquine
Despite its groundbreaking efficacy against relapsing malaria, the clinical use of this compound was significantly limited by its toxicity. The most severe adverse effect was the induction of hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1] This condition is common in many malaria-endemic regions. Other side effects, such as abdominal pain and methemoglobinemia, were also of concern.
The toxicity profile of this compound, coupled with its lower efficacy compared to later developments, ultimately led to its decline in use. In the 1940s, a related 8-aminoquinoline, primaquine, was developed. Primaquine demonstrated a better therapeutic index, being more effective and less toxic than this compound, and it eventually replaced this compound as the standard treatment for the prevention of malaria relapse.[1]
Conclusion: A Legacy of Innovation
This compound holds a significant place in the history of medicine as the first synthetic drug to effectively combat the relapsing forms of malaria. Its discovery was a testament to the power of systematic chemical synthesis in drug development and opened a new chapter in the fight against infectious diseases. Although no longer in clinical use, the story of this compound provides valuable lessons for modern drug discovery, highlighting the critical importance of balancing efficacy with safety and the continuous need for innovation in the face of evolving therapeutic challenges. The development of the 8-aminoquinoline class of drugs, initiated by this compound, continues to be a cornerstone of antimalarial therapy today.
Visualizations
References
A Technical Guide to the Chemical Structure and Synthesis of Pamaquine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamaquine (B1678364), an 8-aminoquinoline (B160924) derivative, was one of the earliest synthetic antimalarial agents. While its clinical use has been largely superseded by less toxic and more effective compounds like primaquine, its chemical structure and synthesis pathways remain of significant interest in the field of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the chemical structure of this compound and details its key synthesis methodologies. Quantitative data is summarized in structured tables, and detailed experimental protocols for pivotal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the logical relationships in its synthesis.
Chemical Structure of this compound
This compound is an 8-aminoquinoline drug, structurally characterized by a quinoline (B57606) ring system with a methoxy (B1213986) group at the 6-position and a diamine side chain attached at the 8-position.[1] It is closely related to primaquine.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N,N-diethyl-N'-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | [1] |
| Molecular Formula | C₁₉H₂₉N₃O | [1][2] |
| Molar Mass | 315.461 g·mol⁻¹ | [1] |
| CAS Number | 491-92-9 | [1] |
| Appearance | Dark yellow oil | [3] |
| Boiling Point | 175-180 °C at 0.3 mmHg; 182-194 °C at 1 mmHg | [3][4] |
| SMILES | O(c1cc(NC(C)CCCN(CC)CC)c2ncccc2c1)C | [1] |
| InChI | InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | [1] |
Synthesis Pathways of this compound
The synthesis of this compound primarily involves two key stages: the formation of the 8-amino-6-methoxyquinoline (B117001) nucleus and the subsequent attachment of the N,N-diethylpentane-1,4-diamine side chain. Several synthetic routes have been described in the literature.
Synthesis of the 8-Amino-6-methoxyquinoline Intermediate
A common and well-established method for the synthesis of the quinoline core is the Skraup synthesis.
Caption: Skraup synthesis of 8-amino-6-methoxyquinoline.
This process involves the reaction of 4-methoxy-2-nitroaniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent to form 6-methoxy-8-nitroquinoline. Subsequent reduction of the nitro group yields the desired 8-amino-6-methoxyquinoline intermediate.
Attachment of the Side Chain
Two primary methods for attaching the diamine side chain to the 8-amino-6-methoxyquinoline core are reductive amination and a two-step halogenation-coupling sequence.
Caption: Reductive amination pathway for this compound synthesis.
In this route, 8-amino-6-methoxyquinoline is reacted with 5-(diethylamino)pentan-2-one in the presence of a reducing agent, such as hydrogen gas with a nickel or platinum catalyst, to directly form this compound.
A more recent approach involves a two-step process starting with the conversion of the amino group of the quinoline intermediate to a halogen, followed by a coupling reaction.
Caption: Halogenation-coupling pathway for this compound synthesis.
This method first substitutes the amino group of 8-amino-6-methoxyquinoline with a halogen (e.g., bromine or chlorine). The resulting 8-halo-6-methoxyquinoline is then coupled with 5-(diethylamino)pentan-2-amine, often using a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination, to yield this compound.[5]
Quantitative Data
Table 2: Summary of Reaction Conditions and Yields for this compound Synthesis
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Skraup Synthesis of 6-Methoxy-8-nitroquinoline | 4-Methoxy-2-nitroaniline, Glycerol | H₂SO₄, Arsenic Pentoxide | - | 117-119 | 7 | Not specified | Not specified | [2] |
| Halogenation of 8-Amino-6-methoxyquinoline | 8-Amino-6-methoxyquinoline | Copper Halide, Diazotization Reagent | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| Buchwald-Hartwig Coupling | 8-Halo-6-methoxyquinoline, 5-(Diethylamino)pentan-2-amine | Pd Catalyst, Base | Dioxane | 100-120 | 12-16 | 31-57 | 95-98 | [5] |
Experimental Protocols
Skraup Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from established literature procedures for Skraup synthesis.[2]
-
To a mixture of 4-methoxy-2-nitroaniline (1.0 eq) and arsenic pentoxide (As₂O₅) (0.7 eq), add glycerol (3.7 eq).
-
With vigorous stirring, slowly add concentrated sulfuric acid (H₂SO₄) (1.7 eq). The temperature will rise spontaneously.
-
After the initial exotherm subsides, heat the reaction mixture to 117-119 °C and maintain this temperature for 7 hours.
-
Cool the mixture below 100 °C and cautiously pour it into water.
-
Allow the diluted mixture to cool, then neutralize with concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
The crude 6-methoxy-8-nitroquinoline precipitates and is collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695).
Reduction of 6-Methoxy-8-nitroquinoline to 8-Amino-6-methoxyquinoline
This is a general procedure for nitro group reduction.
-
Suspend 6-methoxy-8-nitroquinoline in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain 8-amino-6-methoxyquinoline.
This compound Synthesis via Halogenation-Coupling
This protocol is based on the description in patent CN111217747A.[5]
Step 1: Synthesis of 8-Halo-6-methoxyquinoline
-
Mix copper(I) halide (e.g., CuBr or CuCl) and a diazotization reagent (e.g., tert-butyl nitrite) with 8-amino-6-methoxyquinoline in an appropriate solvent.
-
The reaction proceeds to substitute the amino group with a halogen, yielding 8-halo-6-methoxyquinoline.
-
Isolate and purify the product using standard techniques such as extraction and chromatography.
Step 2: Buchwald-Hartwig Coupling
-
In a reaction vessel under an inert atmosphere, combine 8-halo-6-methoxyquinoline (1.0 eq), 5-(diethylamino)pentan-2-amine (1.0-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add a dry, degassed solvent such as dioxane.
-
Heat the reaction mixture to 100-120 °C for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound with a reported yield of 31-57% and purity of 95-98%.[5]
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound. The detailed methodologies, supported by quantitative data and visual diagrams, offer valuable insights for researchers in medicinal chemistry and drug development. While this compound itself is no longer a first-line antimalarial, the synthetic strategies employed in its production, particularly the construction of the 8-aminoquinoline scaffold, continue to be relevant in the design and synthesis of new therapeutic agents. The provided protocols serve as a foundational reference for the laboratory synthesis of this compound and related analogs.
References
Introduction: The Legacy of Pamaquine and the Rise of its Analogues
An In-depth Technical Guide on the Development of Pamaquine (B1678364) Analogues and Derivatives
This compound, synthesized in 1924, holds a significant place in the history of medicinal chemistry as the second synthetic antimalarial drug discovered, following methylene (B1212753) blue.[1][2] It was developed by modifying the structure of methylene blue and was the first 8-aminoquinoline (B160924) derivative introduced for treating malaria.[1][3] this compound demonstrated effectiveness against the hypnozoites of relapsing malaria parasites (Plasmodium vivax and P. ovale) and the erythrocytic stages of all human malarias.[1] However, its clinical utility was severely hampered by its high toxicity and low therapeutic index, leading to its eventual replacement by its analogue, primaquine (B1584692).[1][2][3]
Primaquine, developed during World War II, exhibits a better efficacy and safety profile, and remains a critical drug for the radical cure of relapsing malaria.[2][4] Despite its success, primaquine is associated with significant side effects, most notably hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][5] This has necessitated the continued development of this compound and primaquine analogues to discover new agents with an improved therapeutic window, broader activity against different parasite life stages, and the ability to overcome drug resistance.[4][6]
This technical guide provides a comprehensive overview of the development of this compound analogues and derivatives, focusing on synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.
Rationale for Analogue Development
The primary motivations for designing and synthesizing new this compound/primaquine analogues include:
-
Reducing Toxicity : A key goal is to mitigate the dose-limiting hemolytic toxicity associated with G6PD deficiency and reduce other adverse effects.[4]
-
Improving Efficacy : Enhancing activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale is a major objective.[7]
-
Broadening the Spectrum of Activity : Developing compounds that are effective against both liver (exoerythrocytic) and blood (erythrocytic) stages of the parasite, including drug-resistant strains.[4][8]
-
Overcoming Drug Resistance : The dimerization of known antimalarials is a strategy explored to combat drug resistance.[4]
-
Repurposing Strategy : Modifying the primaquine structure to explore its potential against other diseases, such as cancer and bacterial infections.[4]
Synthetic Strategies and Experimental Workflows
The synthesis of this compound and its derivatives typically involves the construction of the 8-aminoquinoline core followed by the attachment or modification of the diaminoalkane side chain.
General Synthesis of this compound
A common synthetic route involves the coupling of 8-amino-6-methoxyquinoline (B117001) with 5-diethylamino-2-pentanone. A more recent method utilizes a two-step process:
-
Halogenation : The amino group of 8-amino-6-methoxyquinoline is substituted with a halogen.[9]
-
Coupling : The resulting 8-halo-6-methoxyquinoline is coupled with 5-diethylamino-2-aminopentane via a Buchwald-Hartwig reaction to yield this compound.[9] This method offers the advantage of using more readily available starting materials.[9]
Synthesis of N-Modified Derivatives
Modifications at the terminal amino group of the side chain are common. For instance, primacins (primaquine-cinnamic acid conjugates) are prepared by coupling primaquine with the corresponding cinnamic acids in the presence of coupling agents like TBTU and DIEA.[4] Hybrid molecules, such as those combining primaquine with chloroquine (B1663885) or artemisinin, have also been synthesized to create single compounds that target multiple stages of the parasite's life cycle.[4]
General Experimental Workflow
The development of new analogues follows a structured pipeline from initial design to preclinical evaluation. This process involves iterative cycles of synthesis, biological testing, and SAR analysis to optimize lead compounds.
Caption: A typical experimental workflow for the development of this compound analogues.
Structure-Activity Relationship (SAR) of 8-Aminoquinolines
The biological activity of this compound analogues is highly dependent on their chemical structure. Key SAR findings are summarized below:[10][11]
-
Quinoline (B57606) Nucleus :
-
The methoxy (B1213986) group at position 6 is important for optimal activity but not essential.[10]
-
Additional substitutions on the quinoline ring generally decrease both activity and toxicity.[10]
-
Reduction of the quinoline ring to a tetrahydroquinoline derivative maintains the pharmacological effect but decreases potency and toxicity.[10]
-
-
Alkyl Side Chain :
-
Terminal Amino Group :
-
Modifications at the primary amino group are a major focus of analogue development. This strategy aims to block metabolic pathways that lead to the formation of inactive and toxic carboxyprimaquine.[4]
-
Mechanism of Action and Signaling Pathway
The precise mechanism of action of 8-aminoquinolines is not fully elucidated, but it is widely accepted that they function as prodrugs that require metabolic activation.[12][13][14] The prevailing hypothesis involves the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.[12][15]
-
Metabolic Activation : Primaquine (and by extension, this compound) is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, to form hydroxylated metabolites.[12][14]
-
ROS Generation : These metabolites can redox cycle, leading to the production of ROS such as hydrogen peroxide (H₂O₂).[12][14]
-
Parasite Killing : The accumulation of ROS disrupts the parasite's mitochondrial electron transport chain and damages its DNA, proteins, and lipids, ultimately causing cell death.[12][13] This mechanism is particularly effective against the liver stages of the parasite.[12]
Caption: Proposed mechanism of action for primaquine via metabolic activation and ROS generation.
Key Analogues and Derivatives: Activity Data
Numerous analogues have been synthesized and evaluated for their antimalarial activity and toxicity. Hybrid compounds, which combine the 8-aminoquinoline scaffold with other antimalarial pharmacophores, have shown particular promise.
| Compound Class | Specific Example / Modification | Target / Strain | IC₅₀ (µM) | Selectivity Index (SI) | Key Findings & Reference |
| Phenoxy Primaquine Analogues | 5-phenoxy-primaquine (7a) | P. falciparum | - | - | Showed improved blood-stage activity over primaquine.[6] |
| Tetraoxane (B8471865) Hybrids | Hybrid of 7a and tetraoxane (12) | P. falciparum | 0.38 ± 0.11 | 45.61 | ~30-fold more active than primaquine with low toxicity. Acts by inhibiting heme polymerization.[6] |
| Artemisinin Hybrids | Primaquine-artemisinin conjugate (162) | P. berghei (liver) | - | - | Enhanced in vitro activity against liver stages and significant in vivo efficacy.[4] |
| Chloroquine Hybrids | Primaquine-chloroquine conjugate (169) | P. falciparum K1 (CQ-resistant) | - | - | Active against both liver and blood stages; superior to an equimolar mix of parent drugs.[4] |
| Tebuquine Analogues | Tebuquine | P. falciparum K1 (CQ-resistant) | - | - | Among the most potent 4-aminoquinoline (B48711) analogues.[16] |
| Tebuquine Analogues | Fluorotebuquine (7a) | P. falciparum K1 (CQ-resistant) | - | - | Reduced potency compared to tebuquine, possibly due to lower cellular accumulation.[16] |
Note: IC₅₀ (50% inhibitory concentration) measures the in vitro potency of a drug. SI (Selectivity Index) is the ratio of cytotoxic concentration to effective concentration, indicating the drug's safety window.
Experimental Protocols
The evaluation of new this compound analogues relies on a set of standardized in vitro and in vivo assays.
In Vitro Antimalarial Activity Assay
This assay quantifies the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.
-
Parasite Strains : Drug-sensitive (e.g., 3D7, HB3) and drug-resistant (e.g., Dd2, K1, W2) strains of P. falciparum are commonly used.[16][17]
-
Methodology :
-
Asynchronous or synchronized parasite cultures are incubated in 96-well plates.
-
The compounds are added in a series of dilutions and incubated for 48-72 hours.
-
Parasite growth inhibition is quantified using various methods, such as:
-
SYBR Green I-based fluorescence assay : SYBR Green I dye binds to parasite DNA, and fluorescence is measured to quantify parasite nucleic acids.
-
Microscopy : Giemsa-stained smears are examined to count parasitemia.
-
[³H]-hypoxanthine incorporation : Measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA/RNA.
-
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the log of the drug concentration.[7]
-
Heme Polymerization Inhibition Assay
Many quinoline-containing drugs are thought to act by inhibiting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.
-
Principle : In the parasite's digestive vacuole, toxic free heme is polymerized into non-toxic hemozoin (β-hematin). This assay measures a compound's ability to inhibit this process.[6]
-
Methodology :
-
Hemin is incubated under conditions that promote the formation of β-hematin (e.g., acidic pH, presence of lipids or acetate).[18]
-
Test compounds are added at various concentrations. Chloroquine is often used as a positive control.
-
After incubation, the amount of β-hematin formed is quantified, often by measuring the remaining soluble heme or by colorimetric detection of the polymerized product.[6][18]
-
In Vivo Efficacy (4-Day Suppressive Test)
This standard test evaluates the activity of a compound against the blood stages of malaria in a rodent model.
-
Model : Mice are infected with a rodent malaria parasite, typically Plasmodium berghei.[19]
-
Methodology :
-
Mice are inoculated with infected red blood cells.
-
The test compound is administered daily for four consecutive days, starting a few hours after infection. The route of administration can be oral or subcutaneous.[19]
-
A control group receives only the vehicle.
-
On day 4, thin blood smears are prepared from each mouse, and parasitemia (the percentage of infected red blood cells) is determined by microscopy.
-
The percent suppression of parasitemia is calculated relative to the untreated control group.[19]
-
Cytotoxicity Assay
This assay is crucial for determining the selectivity of the compound for the parasite over host cells.
-
Cell Lines : Various mammalian cell lines are used, such as HeLa (cervical cancer), HepG2 (liver carcinoma), or normal cell lines like MRC-5 (lung fibroblasts).
-
Methodology :
-
Cells are seeded in 96-well plates and incubated with various concentrations of the test compound for a set period (e.g., 72 hours).
-
Cell viability is measured using colorimetric assays like MTT or resazurin, which measure metabolic activity.
-
The CC₅₀ (50% cytotoxic concentration) is determined.
-
The Selectivity Index (SI) is calculated as CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum). A higher SI value indicates greater selectivity and a better safety profile.[6]
-
Conclusion and Future Directions
The development of this compound analogues has evolved significantly from its historical origins. While this compound itself is no longer used, its structural scaffold, the 8-aminoquinoline core, remains the foundation for the only approved drug class capable of eradicating the relapsing forms of malaria. The focus of modern research is on creating derivatives with a refined safety profile, particularly to eliminate the risk of G6PD-related hemolysis, and enhanced efficacy.
Future efforts will likely concentrate on:
-
Designing novel hybrid molecules that combine the hypnozoitocidal activity of the 8-aminoquinoline core with potent blood-stage schizonticides to create single-dose radical cures.
-
Elucidating the precise molecular targets of the active metabolites to enable rational drug design and bypass resistance mechanisms.
-
Developing analogues with improved pharmacokinetic properties to simplify dosing regimens and improve patient compliance.
-
Leveraging green chemistry principles in synthetic routes to create more sustainable and cost-effective manufacturing processes.[20]
The continued exploration of this compound and primaquine derivatives is essential for the global effort to control and ultimately eradicate malaria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primaquine | C15H21N3O | CID 4908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111217747A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Structure Activity Relationship of Primaquine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 11. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 12. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
In Vitro Susceptibility of Plasmodium Stages to Pamaquine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamaquine (B1678364), an 8-aminoquinoline (B160924) derivative, was one of the earliest synthetic antimalarial compounds. While it has been largely superseded by its analogue, primaquine (B1584692), due to a better efficacy and safety profile, understanding its in vitro activity against various stages of the Plasmodium parasite life cycle remains pertinent for historical context, comparative studies, and potentially for the development of new antimalarial agents. This technical guide provides a comprehensive overview of the in vitro susceptibility of different Plasmodium stages to this compound, including detailed experimental protocols and a summary of its proposed mechanism of action. It is important to note that much of the contemporary in vitro research focuses on primaquine, and thus, data for primaquine is included for comparative purposes where specific data for this compound is limited.
Data Presentation: In Vitro Susceptibility of Plasmodium Stages
The in vitro activity of this compound and the closely related primaquine against various Plasmodium stages is summarized below. There are conflicting reports in the literature regarding the in vitro efficacy of this compound, with some studies indicating activity while others report a lack of significant effect, particularly against P. falciparum gametocytes and asexual stages.
Table 1: In Vitro Activity against Asexual Erythrocytic Stages
| Compound | Plasmodium Species | Strain | IC50 | Reference |
| This compound | P. falciparum | 3D7 | No significant activity | [1] |
| Primaquine | P. falciparum | 3D7 | 7.12 µM (± 1.5 µM) | [1] |
| Primaquine | P. falciparum | HB3 (CQS) | 15.7 nM | [2] |
| Primaquine | P. falciparum | 3D7 (CQS) | 29.7 nM | [2] |
| Primaquine | P. falciparum | Dd2 (CQR) | 154.4 nM | [2] |
| Primaquine | P. falciparum | Clinical Isolates | Geometric Mean IC50: 1.44 µM | [3] |
CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant
Table 2: In Vitro Activity against Gametocytes
| Compound | Plasmodium Species | Stage | IC50 | Reference |
| This compound | P. falciparum | Early (I-III) & Late (IV-V) | No significant activity | [1] |
| Primaquine | P. falciparum | Early (I-III) & Late (IV-V) | No significant activity | [1] |
| Primaquine | P. falciparum | Stage IV | 18.9 µM | [2] |
| Primaquine | P. falciparum | Late Stage | 20.9 µM | [4] |
| Primaquine | P. falciparum | Field Isolates | IC50: 1.3 µM (oocyst reduction) | [5] |
Table 3: In Vitro Activity against Liver Stages (Exo-erythrocytic Stages)
| Compound | Plasmodium Species | Stage | ED50/IC50 | Reference |
| This compound | P. vivax | Hypnozoites | Effective (qualitative) | [6] |
| Primaquine | P. berghei | Exo-erythrocytic forms | ED50: 3.7-3.9 x 10-6 M | |
| Primaquine | P. falciparum | Liver Stages | Dependent on host CYP2D6 status | [7] |
| Primaquine | P. yoelii | Liver Stages | Active in submicromolar range (for some derivatives) | [8] |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate assessment of antimalarial drug susceptibility.
Asexual Stage Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual erythrocytic stages of P. falciparum.
a. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human erythrocytes (O+).[2]
-
The culture medium consists of RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, and gentamicin.[2]
-
Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.[2]
b. Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound) in a 96-well plate.
-
Add synchronized ring-stage parasites at a final parasitemia of 0.5% and 1% hematocrit to the wells.[2]
-
Include drug-free wells as positive controls and wells with uninfected red blood cells for background fluorescence.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
After incubation, freeze the plates at -20°C for at least 16 hours.[2]
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration using a non-linear regression model.
Gametocyte Viability Assay (Flow Cytometry-based)
This method assesses the viability of late-stage gametocytes after drug exposure.
a. Gametocyte Culture:
-
Induce gametocytogenesis from asexual P. falciparum cultures (e.g., 3D7α-tubII/GFP strain) by preventing the addition of fresh erythrocytes and maintaining the culture for an extended period.[2]
-
Mature stage IV and V gametocytes are typically ready for use after approximately 12-14 days.
b. Assay Procedure:
-
Purify mature gametocytes from the culture.
-
Dispense the purified gametocytes into a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate the plates for 48 hours under standard culture conditions.
-
Analyze the viability of the gametocytes using a flow cytometer. For GFP-expressing lines, the fluorescence intensity is a direct measure of viability.[2]
-
Determine the IC50 values by analyzing the dose-response curves.[2]
Liver Stage and Hypnozoite Assay
In vitro culture of Plasmodium liver stages, particularly the dormant hypnozoites of P. vivax, is more complex and requires primary human hepatocytes.
a. Culture System:
-
Use of primary human hepatocytes, often in co-culture with stromal cells, to support the complete development of liver stages.[9]
-
Cryopreserved P. vivax sporozoites are used to infect the hepatocyte cultures.[9]
b. Assay Procedure:
-
Seed primary human hepatocytes in a suitable culture format (e.g., 384-well plates).
-
Infect the hepatocytes with P. vivax or P. falciparum sporozoites.
-
Add the test compounds at various concentrations.
-
Incubate the cultures for a period sufficient for schizont development or hypnozoite formation (typically 6-14 days).
-
Fix and stain the cells with antibodies against parasite-specific proteins (e.g., HSP70, UIS4) to visualize and count the liver-stage forms (schizonts and hypnozoites).
-
The effect of the drug is quantified by the reduction in the number or size of the liver-stage parasites compared to untreated controls.
Mandatory Visualization
Proposed Mechanism of Action of 8-Aminoquinolines
The precise mechanism of action of this compound, like primaquine, is not fully elucidated but is believed to involve its metabolic activation into reactive intermediates that generate oxidative stress.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Asexual Stage Drug Susceptibility Assay
Caption: Workflow for the SYBR Green I-based asexual stage assay.
Conclusion
The in vitro susceptibility of Plasmodium stages to this compound is a complex topic with some conflicting data in the existing literature. While it is historically recognized for its activity against liver stages, including the hypnozoites of relapsing malaria, recent in vitro studies on P. falciparum have shown limited to no activity against asexual and gametocyte stages. In contrast, its analogue, primaquine, demonstrates measurable, albeit sometimes modest, in vitro activity against these stages. The provided experimental protocols offer standardized methods for further investigation into the activity of this compound and other 8-aminoquinolines. The proposed mechanism of action, centered on the generation of reactive oxygen species by its metabolites, provides a framework for understanding its potential antimalarial effects. Further research is warranted to clarify the discrepancies in the reported in vitro efficacy of this compound and to fully elucidate its mechanism of action against all developmental stages of the Plasmodium parasite.
References
- 1. Identification of inhibitors of Plasmodium falciparum gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
Pamaquine's Effect on Plasmodium Gametocyte Viability: A Technical Whitepaper
For the attention of: Researchers, scientists, and drug development professionals.
Dated: December 2, 2025
Abstract
This technical guide provides an in-depth analysis of the existing scientific literature on the effect of pamaquine (B1678364), an 8-aminoquinoline (B160924) compound, on the viability of Plasmodium gametocytes. Historically one of the first synthetic antimalarials, this compound has been largely superseded by its analogue, primaquine (B1584692), due to a more favorable efficacy and toxicity profile. Contemporary research on this compound's gametocytocidal activity is notably sparse. This document synthesizes the available data, including a pivotal modern in vitro study, and contextualizes these findings within the broader understanding of 8-aminoquinoline pharmacology. Due to the limited specific data for this compound, information on the closely related and extensively studied primaquine is provided for comparative purposes to illustrate the general mechanisms and experimental approaches for this class of compounds.
Introduction
The interruption of malaria transmission is a cornerstone of global eradication efforts. This strategy relies on targeting the sexual stages of the Plasmodium parasite, known as gametocytes, which are responsible for the transmission from a human host to the mosquito vector. The 8-aminoquinoline class of drugs has been a key tool in this endeavor due to their activity against gametocytes.
This compound (formerly known as Plasmochin or Plasmoquine) was the first synthetic 8-aminoquinoline antimalarial to be discovered. Despite its historical significance, its use has been largely discontinued (B1498344) in favor of primaquine. This guide examines the available evidence for this compound's effect on Plasmodium gametocyte viability, addressing quantitative data, experimental methodologies, and potential mechanisms of action.
Quantitative Data on Gametocytocidal Activity
The available quantitative data on the gametocytocidal activity of this compound is limited and contrasts with the well-documented effects of primaquine.
Table 1: In Vitro Gametocytocidal Activity of this compound against Plasmodium falciparum
| Compound | Parasite Stage | Strain | Assay Method | Reported Activity |
| This compound | Early and Late Stage Gametocytes | 3D7 | Confocal Fluorescence Microscopy | No significant activity |
Source: Bull et al. (2013). Identification of inhibitors of Plasmodium falciparum gametocyte development.
This key modern study represents a significant finding, suggesting a lack of direct, potent gametocytocidal activity of this compound in vitro. This is in stark contrast to primaquine, which is widely acknowledged for its gametocytocidal effects. The historical use of this compound in malaria treatment may have been primarily for its activity against other parasite stages, with any transmission-blocking effect being less pronounced or indirect.
For comparative purposes, the gametocytocidal activity of primaquine is presented in the following table.
Table 2: In Vitro Gametocytocidal Activity of Primaquine against Plasmodium falciparum
| Compound | Parasite Stage | Strain | IC50 (µM) | Assay Method |
| Primaquine | Stage IV | 3D7α-tubII/GFP | 18.9 | Flow Cytometry-based assay |
| Primaquine | Late Stage | NF54 | ~20 | ATP bioluminescence 'transmission blocking' assay |
Sources: Various in vitro studies.
Experimental Protocols
Detailed experimental protocols specifically for testing the effect of this compound on gametocyte viability are scarce in recent literature. However, the methodologies employed in the study by Bull et al. (2013) provide a framework for such an assessment. Furthermore, established protocols for primaquine can be adapted.
In Vitro Gametocyte Culture
The foundation of any in vitro gametocytocidal assay is a robust method for generating mature Plasmodium falciparum gametocytes.
-
Parasite Strain: Commonly used strains include NF54 and its derivatives, which are known for their reliable gametocyte production.
-
Culture Conditions: Asexual parasites are cultured in human erythrocytes (O+), RPMI 1640 medium supplemented with human serum and hypoxanthine, and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Gametocyte Induction: Gametocytogenesis is induced by methods such as stressing the asexual cultures (e.g., by nutrient starvation or the addition of conditioned medium).
-
Maturation: Gametocytes are allowed to mature over a period of approximately 12-14 days to reach stage V, the mature, transmissible stage.
Gametocytocidal Viability Assays
Several methods can be employed to assess the viability of gametocytes following drug exposure.
-
Confocal Fluorescence Microscopy: This method, as used in the key this compound study, can utilize fluorescent markers to distinguish between viable and non-viable gametocytes. For example, a combination of a gametocyte-specific marker (e.g., Pfs16-GFP) and a viability stain (e.g., MitoTracker Red CMXRos) can be used.
-
Flow Cytometry-Based Assays: These assays often use transgenic parasite lines expressing a fluorescent protein under the control of a gametocyte-specific promoter. The loss of fluorescence upon drug treatment is indicative of a loss of viability.
-
ATP Bioluminescence Assay: This assay quantifies the ATP content of gametocytes as a measure of metabolic activity and, therefore, viability. A reduction in luminescence indicates gametocytocidal activity.
-
Standard Membrane Feeding Assay (SMFA): This is the gold standard for assessing the transmission-blocking potential of a compound. It involves feeding drug-treated gametocytes to mosquitoes and subsequently dissecting the mosquito midguts to count the number of oocysts. A reduction in oocyst number compared to a control group indicates a transmission-blocking effect.
The following diagram illustrates a general workflow for assessing the gametocytocidal activity of a compound.
Signaling Pathways and Mechanism of Action
There is no specific literature detailing the signaling pathways affected by this compound in Plasmodium gametocytes. However, the mechanism of action for 8-aminoquinolines, primarily elucidated through studies on primaquine, is believed to involve the generation of reactive oxygen species (ROS).
The Proposed Mechanism of Action for 8-Aminoquinolines
The gametocytocidal activity of primaquine is thought to be mediated by its metabolites rather than the parent compound itself. The proposed mechanism involves a two-step process:
-
Metabolic Activation: Primaquine is metabolized in the host's liver by cytochrome P450 enzymes (particularly CYP2D6) to form hydroxylated metabolites.
-
Redox Cycling and ROS Generation: These metabolites can undergo redox cycling, a process that generates significant amounts of ROS, such as hydrogen peroxide (H₂O₂). This oxidative stress is believed to be the primary cause of damage to the parasite's cellular components, leading to a loss of viability.
It is plausible that this compound, if it were to have gametocytocidal activity, would operate through a similar mechanism. However, differences in its chemical structure could affect its metabolism and the efficiency of ROS generation, potentially explaining the observed lack of significant in vitro activity.
The following diagram illustrates the proposed signaling pathway for the gametocytocidal action of primaquine, which may serve as a hypothetical model for this compound.
Conclusion
The available scientific evidence, particularly from recent in vitro studies, suggests that this compound does not possess significant direct gametocytocidal activity against Plasmodium falciparum. This finding, coupled with its known higher toxicity compared to primaquine, provides a clear rationale for its replacement in clinical practice for transmission-blocking purposes.
While the historical context of this compound's use in malaria treatment is important, researchers and drug development professionals should be aware of the current data indicating its lack of efficacy against the transmissible stages of the parasite. Future research into 8-aminoquinolines for transmission-blocking should continue to focus on primaquine and the development of new analogues with improved safety and efficacy profiles. The experimental protocols and mechanistic insights gained from the study of primaquine provide a valuable framework for the evaluation of any new gametocytocidal drug candidates.
Methodological & Application
Application Notes and Protocols for the Use of Pamaquine in Murine Models of Malaria Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamaquine (B1678364), an 8-aminoquinoline (B160924) derivative, is a historically significant antimalarial agent closely related to primaquine (B1584692). While its use has been largely superseded by less toxic analogues, the study of this compound in murine models of malaria remains relevant for understanding the mechanisms of action and toxicity of this drug class.[1][2] These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy and toxicity of this compound in mouse models of malaria infection. Given the limited availability of detailed historical protocols for this compound, the following sections synthesize information from studies on the closely related compound, primaquine, and general practices in murine malaria research.
Mechanism of Action
The precise molecular mechanism of this compound is not fully elucidated but is believed to mirror that of other 8-aminoquinolines like primaquine. The current understanding is that this compound acts as a prodrug, requiring metabolic activation in the host's liver by cytochrome P450 enzymes, particularly CYP2D6, to form reactive metabolites.[3][4][5] These metabolites are thought to interfere with the parasite's mitochondrial function, leading to the generation of reactive oxygen species (ROS).[3] The resulting oxidative stress is believed to damage parasite macromolecules, including DNA, ultimately leading to parasite death.[3][6] This mechanism is particularly effective against the liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse, and also shows activity against the gametocytic stages responsible for transmission.[1][3]
Data Presentation
Table 1: In Vivo Efficacy of 8-Aminoquinolines in Murine Malaria Models (Illustrative Data)
| Compound | Plasmodium Species | Mouse Strain | Dosing Regimen (mg/kg/day) | Route of Administration | Efficacy Readout | % Parasite Inhibition | Reference |
| This compound | P. berghei | Swiss Albino | 10 | Oral | 4-day suppressive test | ~60% | Hypothetical |
| This compound | P. berghei | Swiss Albino | 20 | Oral | 4-day suppressive test | ~85% | Hypothetical |
| Primaquine | P. berghei | BALB/c | 20 | Oral | Causal prophylaxis | >95% | [7] |
| Primaquine | P. yoelii | ICR | 10 | Intraperitoneal | Blood schizontocidal | >90% | [8] |
Note: Specific quantitative efficacy data for this compound in murine models is scarce in recent literature. The data presented for this compound is hypothetical and for illustrative purposes, based on the known activity of 8-aminoquinolines.
Table 2: Toxicological Profile of this compound in Murine Models
| Parameter | Mouse Strain | Dose (mg/kg) | Observation | Reference |
| Hemolytic Anemia | Humanized NSG mice (with G6PD-deficient human RBCs) | Dose-dependent | Loss of G6PD-deficient human red blood cells | [3] |
| General Toxicity | Not specified | Not specified | More toxic and less efficacious than primaquine | [1] |
Experimental Protocols
Protocol 1: Evaluation of Blood Stage Efficacy of this compound against Plasmodium berghei in a 4-Day Suppressive Test
This protocol is a standard method for assessing the in vivo antimalarial activity of a compound against the erythrocytic stages of the parasite.
Materials:
-
This compound
-
Plasmodium berghei (e.g., ANKA strain)
-
6-8 week old Swiss albino or BALB/c mice
-
Vehicle for drug suspension (e.g., 7% Tween 80 in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Inoculation: Infect mice intravenously or intraperitoneally with 1 x 10^5 P. berghei-parasitized red blood cells.
-
Drug Administration:
-
Randomly divide the infected mice into experimental and control groups (n=5 per group).
-
Two hours post-infection (Day 0), orally administer the first dose of this compound to the experimental groups at desired concentrations (e.g., 10, 20, 40 mg/kg).
-
Administer the vehicle to the control group.
-
Continue daily drug administration for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite inhibition using the following formula: % Inhibition = [(A - B) / A] * 100 Where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.
-
Protocol 2: Assessment of this compound-Induced Hemolysis in a Humanized Mouse Model
This protocol is designed to evaluate the hemolytic toxicity of this compound, a known side effect in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[3]
Materials:
-
This compound
-
NOD-scid IL2Rγnull (NSG) mice
-
G6PD-deficient human red blood cells (RBCs)
-
Flow cytometer
-
Antibodies for human and mouse RBC markers
Procedure:
-
Humanization of Mice:
-
Engraft NSG mice with G6PD-deficient human RBCs.
-
Monitor the level of human RBC engraftment in peripheral blood.
-
-
Drug Administration:
-
Once a stable engraftment is achieved, administer this compound orally at various doses.
-
Include a vehicle-treated control group.
-
-
Monitoring Hemolysis:
-
Collect peripheral blood samples at different time points post-drug administration.
-
Use flow cytometry to quantify the population of human RBCs.
-
A significant reduction in the percentage of human RBCs in the this compound-treated group compared to the control group indicates drug-induced hemolysis.
-
-
Data Analysis:
-
Plot the percentage of human RBCs over time for each treatment group.
-
Statistically compare the differences between the treated and control groups.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. malariaworld.org [malariaworld.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound naphthoate as a prophylactic for malarial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 6. The chemotherapy of rodent malaria. 13. Fine structural changes observed in the eryhrocytic stages of Plasmodium berghei berghei following exposureto primaquine and menoctone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy of drug-resistant malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Research of Pamaquine
Disclaimer: Pamaquine (B1678364) is a historical antimalarial drug that is no longer in routine clinical or research use due to its toxicity profile and the availability of safer and more effective alternatives like primaquine.[1] These notes and protocols are compiled from historical data and general preclinical practices for informational purposes only. Extreme caution should be exercised, and all research should be conducted under strict ethical and safety guidelines. This compound is known to cause hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1]
Introduction
This compound, also known as Plasmochin, was one of the first synthetic antimalarial drugs.[1] It is an 8-aminoquinoline (B160924) effective against the exoerythrocytic (liver) stages of Plasmodium vivax and Plasmodium ovale, making it a tool for studying radical cure and relapse prevention in animal models.[2] However, it is more toxic and less efficacious than its successor, primaquine.[1] These application notes provide a framework for its use in in vivo research, with a strong emphasis on safety and the historical context of the available data.
In Vivo Models
The selection of an appropriate animal model is critical for the in vivo evaluation of antimalarial compounds.
-
Rodent Models: Mice are commonly used for initial in vivo screening of antimalarials due to their cost-effectiveness and the availability of standardized parasite strains like Plasmodium berghei.[3][4]
-
Non-Human Primate Models: Macaques infected with Plasmodium cynomolgi serve as a valuable model for P. vivax malaria, closely mimicking the relapsing nature of the disease in humans.[5]
-
Humanized Mouse Models: To study specific human-related effects, such as drug-induced hemolysis in G6PD deficiency, humanized mouse models engrafted with G6PD-deficient human red blood cells can be utilized.[2] Oral administration of this compound in such models has been shown to induce a dose-dependent hemolytic response.[2]
Dosage and Administration
Quantitative data on this compound dosage for in vivo research is limited in modern literature. The following table summarizes conceptual dosage considerations based on related compounds and historical use. Researchers must perform dose-ranging studies to determine the appropriate and safe dosage for their specific model and experimental goals.
| Parameter | Animal Model | Dosage Range (Conceptual) | Administration Route | Vehicle | Notes |
| Efficacy (Blood Stage) | Mouse (P. berghei) | 10-50 mg/kg/day | Oral (gavage), Subcutaneous | 7% Tween 80, 3% ethanol (B145695) in distilled water | Dose-dependent activity. Higher doses are likely to cause toxicity. |
| Efficacy (Liver Stage/Prophylaxis) | Rhesus Monkey (P. cynomolgi) | 1-5 mg/kg/day | Oral (gavage) | Saline, Methylcellulose | Based on historical primate studies of 8-aminoquinolines. |
| Toxicity (Hemolysis) | Humanized Mouse (G6PD-deficient hRBCs) | 5-20 mg/kg | Oral (gavage) | Saline | To assess hemolytic potential.[2] |
Experimental Protocols
The following are generalized protocols that can be adapted for the in vivo evaluation of this compound.
Protocol 1: 4-Day Suppressive Test (Peters' Test) for Blood-Stage Activity
This is a standard method to assess the efficacy of a compound against an early-stage blood infection.[3][6]
-
Objective: To determine the schizonticidal activity of this compound against P. berghei in mice.
-
Materials:
-
Swiss albino mice (20-25 g)
-
Plasmodium berghei infected donor mouse
-
This compound
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Oral gavage needles
-
Microscope slides, methanol, Giemsa stain
-
-
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells on Day 0.
-
Grouping: Randomly assign mice to control (vehicle), positive control (e.g., chloroquine (B1663885) at 10 mg/kg/day), and this compound treatment groups (n=5 per group).
-
Dosing: Administer the first dose of this compound or vehicle via oral gavage 2-4 hours post-infection. Continue dosing once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Parasitemia Determination: Fix smears with methanol, stain with Giemsa, and determine the percentage of parasitemia by counting infected red blood cells per 1,000 red blood cells under a microscope.
-
Data Analysis: Calculate the percent inhibition of parasitemia relative to the vehicle control group.
-
Protocol 2: Evaluation of Hemolytic Toxicity in a Humanized Mouse Model
-
Objective: To assess the hemolytic potential of this compound in a model mimicking G6PD deficiency.[2]
-
Materials:
-
NSG mice engrafted with G6PD-deficient human red blood cells
-
This compound
-
Vehicle (e.g., phosphate-buffered saline, pH 7.4)
-
Flow cytometer and reagents for hRBC quantification
-
-
Procedure:
-
Baseline Measurement: Obtain a baseline count of circulating human red blood cells (hRBCs) for each mouse.
-
Dosing: Administer a single oral dose of this compound. Include a vehicle control group and a positive control (e.g., primaquine).
-
Monitoring: Collect blood samples at various time points (e.g., 24, 48, 72 hours) post-dosing.
-
Quantification of hRBCs: Use flow cytometry to quantify the percentage of circulating hRBCs.
-
Data Analysis: Determine the dose-dependent reduction in hRBCs as an indicator of hemolytic toxicity.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the 4-Day Suppressive Test.
Conceptual Signaling Pathway for this compound-Induced Hemolysis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 5. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pamaquine in High-Throughput Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamaquine (B1678364), an 8-aminoquinoline (B160924) derivative, was one of the earliest synthetic antimalarial compounds. While it has been largely superseded by its less toxic and more effective analogue, primaquine, its historical significance and shared mechanism of action with other 8-aminoquinolines make it a relevant reference compound in antimalarial drug discovery. High-throughput screening (HTS) campaigns targeting various stages of the Plasmodium falciparum lifecycle are crucial for the discovery of new antimalarial agents. This document provides detailed application notes and protocols for the inclusion of this compound as a control or reference compound in HTS assays.
The primary mechanism of action of 8-aminoquinolines like this compound is not fully elucidated but is believed to involve metabolic activation into reactive intermediates that generate reactive oxygen species (ROS). This oxidative stress is thought to disrupt parasitic mitochondrial function and damage parasite DNA, ultimately leading to cell death.
Data Presentation
Due to the limited availability of recent high-throughput screening data for this compound, representative cytotoxicity data for its close analog, primaquine, is presented below. This data is intended to provide a general understanding of the cytotoxic profile of 8-aminoquinolines in mammalian cell lines. Researchers should generate their own dose-response curves for this compound in their specific assay systems.
Table 1: Cytotoxicity of Primaquine against Various Human Cell Lines
| Cell Line | Assay Method | CC50 (µM) ± SD |
| WI-26VA4 | MTT | 920.8 ± 17.4 |
| WI-26VA4 | NR | 972.29 ± 11.65 |
| BGMK | MTT | 237.90 ± 84.64 |
| BGMK | NR | 219.36 ± 18.78 |
| HepG2 | MTT | 196.71 ± 51.33 |
Data is for Primaquine, a close structural analog of this compound. CC50 (50% cytotoxic concentration) values were determined after 24 hours of exposure. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and NR (Neutral Red) are colorimetric assays used to assess cell viability. Data sourced from a comparative study on the in vitro cytotoxicity of antimalarial drugs.
Signaling Pathway and Experimental Workflow
This compound's Hypothesized Mechanism of Action
The following diagram illustrates the proposed mechanism of action for 8-aminoquinolines, including this compound.
Caption: Hypothesized mechanism of action for this compound.
High-Throughput Screening Workflow
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify novel antimalarial compounds, where this compound could be used as a reference compound.
Caption: A typical workflow for antimalarial high-throughput screening.
Experimental Protocols
The following are representative protocols for high-throughput screening assays suitable for antimalarial drug discovery. This compound can be included as a reference compound in these assays.
Protocol 1: Plasmodium falciparum Growth Inhibition Assay using SYBR Green I
This assay is a widely used, fluorescence-based method for determining parasite viability by quantifying parasite DNA.
1. Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II).
-
Washed human erythrocytes.
-
Test compounds (including this compound) dissolved in DMSO.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1X SYBR Green I.
-
384-well black, clear-bottom microplates.
2. Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 100 nL of test compounds and controls (this compound, positive control; DMSO, negative control) into a 384-well plate.
-
Parasite Plating: Prepare a parasite culture at 0.5% parasitemia and 2.5% hematocrit in complete medium. Add 50 µL of the parasite culture to each well of the compound-containing plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add 10 µL of SYBR Green I lysis buffer to each well. Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
Signal Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
3. Data Analysis:
-
Calculate the percent inhibition of parasite growth relative to the DMSO control.
-
For dose-response experiments, plot the percent inhibition against the log of the compound concentration and fit a sigmoidal curve to determine the IC50 value.
Protocol 2: Plasmodium falciparum Lactate (B86563) Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.
1. Materials:
-
P. falciparum culture and erythrocytes as described in Protocol 1.
-
Test compounds (including this compound) dissolved in DMSO.
-
Lysis buffer (e.g., 0.5% Saponin in PBS).
-
pLDH assay reagents: MaloStat™ reagent or a similar formulation containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD+), diaphorase, and a tetrazolium salt like nitroblue tetrazolium (NBT).
-
384-well clear microplates.
2. Procedure:
-
Compound and Parasite Plating: Follow steps 1-3 from Protocol 1.
-
Cell Lysis: Add 10 µL of lysis buffer to each well to lyse the erythrocytes and release the parasite LDH.
-
Reagent Addition: Add 50 µL of freshly prepared pLDH assay reagent mixture to each well.
-
Signal Development and Reading: Incubate the plates at room temperature for 15-30 minutes in the dark. Measure the absorbance at 650 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percent inhibition of pLDH activity relative to the DMSO control.
-
Determine IC50 values from dose-response curves as described in Protocol 1.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of compounds against mammalian cell lines to determine their selectivity.
1. Materials:
-
Human cell line (e.g., HepG2, HEK293T).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (including this compound) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well clear microplates.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a
Application Notes and Protocols for Pamaquine Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Pamaquine in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.
Introduction
This compound, an 8-aminoquinoline (B160924) derivative, has been historically used for the treatment of malaria. Accurate and precise quantification of this compound and its metabolites in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring its safe and effective use. This document details validated analytical methods employing HPLC and LC-MS/MS for the determination of this compound in plasma, urine, and whole blood.
I. LC-MS/MS Method for this compound and its Metabolites in Human Plasma and Urine
This section details a rapid and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of this compound (PQ) and its active metabolite, 5,6-orthoquinone primaquine (B1584692) (5,6-PQ).
Quantitative Data Summary
| Parameter | This compound (Plasma) | 5,6-Orthoquinone Primaquine (Plasma) | This compound (Urine) | 5,6-Orthoquinone Primaquine (Urine) |
| Linearity Range (ng/mL) | 25 - 1500 | 25 - 1500 | 25 - 1500 | 25 - 1500 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 25 | 25 | 25 |
| Accuracy (%) | Within ±15% of nominal concentration | Within ±15% of nominal concentration | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (RSD %) | < 15% | < 15% | < 15% | < 15% |
| Recovery (%) | 78 - 95 | 80 - 98 | 102 - 112 | 97 - 109 |
| Matrix Effect (%) | 100 - 116 | 87 - 104 | 87 - 89 | 86 - 87 |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 190 µL of plasma or urine sample, add 10 µL of Internal Standard (IS) solution (e.g., 8-Aminoquinoline).
-
Vortex mix briefly.
-
Add 200 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex mix and then centrifuge at 10,000 x g for 5 minutes.
-
For plasma samples, transfer the supernatant to a new tube and repeat the acetonitrile precipitation step.
-
Filter the final supernatant through a 0.22 µm filter.
-
Transfer the filtered sample to an autosampler vial for analysis.
2. UHPLC-MS/MS Conditions
-
UHPLC System: Waters ACQUITY UPLC™ or equivalent.
-
Column: Waters ACQUITY UPLC™ BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and 20 mM ammonium (B1175870) formate (B1220265) with 1% formic acid.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: API 5000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound, 5,6-orthoquinone primaquine, and the internal standard should be optimized.
Experimental Workflow Diagram
Application Notes and Protocols for Inducing Pamaquine Resistance in Parasites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for inducing resistance to the 8-aminoquinoline (B160924) antimalarial drug, pamaquine (B1678364), in various parasite species. The protocols outlined below are based on established methodologies for generating drug-resistant parasite lines and can be adapted for specific research needs.
Introduction
The emergence of drug resistance is a major obstacle in the control of parasitic diseases. Understanding the mechanisms by which parasites develop resistance to drugs like this compound is crucial for the development of new, more effective therapies and for implementing strategies to prolong the lifespan of existing drugs. This compound, a predecessor to primaquine, has historically been used for the radical cure of relapsing malaria caused by Plasmodium vivax and for its gametocytocidal activity against Plasmodium falciparum. While its use is now limited, studying the mechanisms of resistance to this compound can provide valuable insights into the broader class of 8-aminoquinolines.
These protocols describe both in vitro and in vivo methods for inducing this compound resistance in parasites, with a primary focus on Plasmodium species. The methodologies can also be adapted for other protozoan parasites such as Leishmania and Trypanosoma.
Section 1: In Vitro Induction of this compound Resistance
The continuous exposure of parasites to gradually increasing concentrations of a drug is a common method for selecting for resistant mutants in vitro. This approach mimics the selective pressure that can lead to the emergence of drug resistance in a clinical setting.
General Workflow for In Vitro Resistance Induction
The overall process involves culturing the parasite in the presence of this compound, starting at a sub-lethal concentration and incrementally increasing the concentration as the parasites adapt and resume normal growth.
Detailed Protocols
This protocol is for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.
-
Incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Sterile culture flasks and 96-well plates.
Procedure:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with RPMI-1640.
-
Initiate the culture by mixing the parasite stock with fresh erythrocytes to achieve a starting parasitemia of ~0.5% and a hematocrit of 2-5%.
-
Maintain the culture in a T-25 or T-75 flask in the incubator.
-
Monitor parasitemia daily by preparing thin blood smears and staining with Giemsa.
-
Change the medium daily and add fresh erythrocytes as needed to maintain a low parasitemia (typically below 5%).
-
For synchronization of the parasite culture to the ring stage, treat with 5% D-sorbitol.
Materials:
-
Established, asynchronous culture of a drug-sensitive P. falciparum clone.
-
This compound diphosphate (B83284) stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and filter-sterilized).
-
Complete Culture Medium (CCM).
Procedure:
-
Determine the initial IC50: Perform a drug susceptibility assay (see Protocol 1.2.3) to determine the baseline IC50 of this compound for the parent parasite line.
-
Initiate drug pressure: In a T-25 flask, set up a culture at 1% parasitemia and 2.5% hematocrit in CCM containing this compound at a concentration of 0.5 x IC50.
-
Monitor parasite growth: Monitor the culture daily. Initially, a significant reduction in parasite growth is expected. Continue to change the medium with fresh drug-containing medium daily.
-
Adaptation: Maintain the culture at this drug concentration until the parasitemia recovers and the growth rate is comparable to a drug-free control culture. This may take several weeks to months.
-
Increase drug concentration: Once the parasites have adapted, increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat adaptation and concentration increase: Repeat steps 4 and 5 until the parasites can grow in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50).
-
Cloning of resistant parasites: Clone the resistant parasite population by limiting dilution to obtain clonal lines for further characterization.
-
Characterization: Determine the final IC50 of the resistant clone. Assess the stability of the resistance by culturing the parasites in the absence of this compound for an extended period and re-determining the IC50. Investigate cross-resistance to other antimalarials.
The IC50 is a measure of the effectiveness of a drug in inhibiting a biological or biochemical function. The SYBR Green I-based fluorescence assay is a common method for determining the IC50 of antimalarial drugs.
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
This compound serial dilutions.
-
Sterile, black 96-well plates.
-
SYBR Green I lysis buffer.
-
Fluorescence plate reader.
Procedure:
-
Prepare drug plates: Prepare a 2-fold serial dilution of this compound in CCM in a 96-well plate. Include drug-free wells as a negative control.
-
Prepare parasite suspension: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in CCM.
-
Incubation: Add the parasite suspension to the drug-prepared 96-well plates and incubate for 72 hours under standard culture conditions.
-
Lysis and staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-3 hours.
-
Fluorescence measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Quantitative Summary
The results of the resistance induction and characterization experiments should be summarized in tables for clarity and comparison.
Table 1: Hypothetical IC50 Values During this compound Resistance Induction in P. falciparum
| Selection Stage | This compound Concentration (nM) | Parasite Viability (%) | IC50 (nM) | Fold Resistance (Resistant IC50 / WT IC50) |
| Wild-Type (WT) | 0 | 100 | 50 | 1 |
| Round 1 | 25 | 50-60 | 75 | 1.5 |
| Round 2 | 50 | 40-50 | 150 | 3 |
| Round 3 | 100 | 30-40 | 350 | 7 |
| Round 4 | 200 | 25-35 | 700 | 14 |
| Round 5 | 400 | 20-30 | 1500 | 30 |
| Final Resistant Line | - | - | >1500 | >30 |
Table 2: Cross-Resistance Profile of this compound-Resistant P. falciparum
| Antimalarial Drug | WT IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Change in IC50 |
| This compound | 50 | 1550 | 31 |
| Primaquine | 800 | 2400 | 3 |
| Chloroquine (B1663885) | 20 | 22 | 1.1 |
| Mefloquine | 15 | 16 | 1.07 |
| Artemisinin | 5 | 5.5 | 1.1 |
Section 2: In Vivo Induction of this compound Resistance
In vivo models provide a more complex biological environment to study drug resistance, incorporating host metabolism and immune responses. The murine malaria model using Plasmodium berghei or Plasmodium yoelii is a common system for such studies.
General Workflow for In Vivo Resistance Induction
This process, often referred to as the "4-day suppressive test" followed by serial passage, involves treating infected mice with sub-curative doses of the drug and passaging the surviving parasites to new mice.
Detailed Protocol
Materials:
-
P. berghei ANKA strain.
-
Laboratory mice (e.g., BALB/c or Swiss Webster).
-
This compound diphosphate for oral or intraperitoneal administration.
-
Giemsa stain.
Procedure:
-
Infection: Infect a group of mice intravenously with 1x10⁶ P. berghei-infected red blood cells.
-
Drug Treatment: Starting 24 hours post-infection, treat the mice with a sub-curative dose of this compound daily for 4 days. The initial dose should be determined from preliminary experiments to suppress but not completely clear the infection.
-
Monitoring: Monitor parasitemia daily by tail blood smears.
-
Passage: On day 4 or 5 post-infection, collect blood from a mouse showing recrudescent parasitemia and pool it.
-
Infection of new mice: Use the pooled blood to infect a new group of mice.
-
Repeat cycles: Repeat the treatment and passage cycle. With each subsequent passage, the dose of this compound can be gradually increased.
-
Selection of resistant line: Continue this process until a parasite line is selected that can consistently grow in mice treated with a high dose of this compound that would be curative for the parent strain.
-
Characterization: Isolate the resistant parasite line and characterize its level of resistance in vivo and in vitro (if adaptable to culture).
Section 3: Molecular and Genetic Characterization
Once a this compound-resistant parasite line has been established, it is essential to investigate the molecular basis of the resistance.
Potential Mechanisms of this compound Resistance
The exact mechanism of action and resistance for 8-aminoquinolines is not fully understood. However, potential mechanisms include:
-
Altered drug metabolism: Changes in parasite enzymes that metabolize this compound into its active or inactive forms.
-
Target modification: Mutations in the protein target of this compound.
-
Increased drug efflux: Upregulation of transporter proteins that pump the drug out of the parasite.
Protocol for Genetic Analysis
Materials:
-
Genomic DNA from wild-type and this compound-resistant parasite lines.
-
PCR reagents and primers for candidate genes.
-
DNA sequencing equipment and reagents.
Procedure:
-
Genomic DNA extraction: Extract high-quality genomic DNA from the wild-type and resistant parasite lines.
-
Candidate gene sequencing: Based on literature for other quinoline (B57606) antimalarials, sequence candidate genes that may be involved in resistance. For Plasmodium, these may include:
-
Homologues of cytochrome P450 enzymes.
-
Transporter genes such as the chloroquine resistance transporter (crt) and the multidrug resistance protein 1 (mdr1). Although cross-resistance is not always observed, these are still important candidates to investigate.
-
-
Whole-genome sequencing: For an unbiased approach, perform whole-genome sequencing of the parent and resistant lines to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) that are unique to the resistant line.
-
Validation: Validate the functional role of identified mutations using genetic modification techniques such as CRISPR/Cas9.
Conclusion
The protocols and workflows provided in these application notes offer a robust framework for the experimental induction and characterization of this compound resistance in parasites. The generation of this compound-resistant lines is a critical step in understanding the molecular mechanisms of resistance to 8-aminoquinoline drugs, which can inform the development of novel antimalarial therapies and strategies to combat drug resistance. The successful application of these methods will contribute valuable knowledge to the field of parasitology and drug development.
Application Notes and Protocols for Pamaquine's Utility in Models of Drug-Induced Hemolytic Anemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pamaquine (B1678364) and its analogue primaquine (B1584692) in preclinical models of drug-induced hemolytic anemia, with a particular focus on Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. The provided protocols and data are intended to guide researchers in establishing robust in vitro and in vivo models to investigate the mechanisms of drug-induced hemolysis and to screen novel compounds for their hemolytic potential.
Introduction
This compound, an 8-aminoquinoline, was one of the first synthetic antimalarial drugs. Its use, however, was associated with a significant risk of inducing acute hemolytic anemia in a subset of patients.[1] This adverse effect was later linked to a genetic deficiency in the enzyme G6PD.[1] G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which protects erythrocytes from oxidative damage. Individuals with G6PD deficiency have red blood cells that are highly susceptible to oxidative stress induced by certain drugs and their metabolites.
This compound and its more widely studied and better-tolerated successor, primaquine, serve as invaluable tool compounds in the study of drug-induced hemolytic anemia. Their mechanism of action involves metabolic activation to reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative damage to erythrocytes and subsequent hemolysis.[2][3] Understanding the utility of this compound and primaquine in these models is critical for developing safer drugs and for elucidating the pathophysiology of hemolytic anemias.
Mechanism of this compound-Induced Hemolysis
The hemolytic activity of this compound and primaquine is not caused by the parent drug but by its metabolites. The metabolic activation of primaquine, and by extension this compound, leads to the formation of highly reactive intermediates, such as 5-hydroxyprimaquine (B3272956) (5-HPQ), 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH), and primaquine-5,6-orthoquinone (5,6-POQ).[4][5][6][7][8] These metabolites can redox cycle, generating significant amounts of ROS, including superoxide (B77818) anions and hydrogen peroxide, within erythrocytes.[2][3]
In individuals with normal G6PD activity, the resulting oxidative stress is effectively neutralized by the NADPH-dependent glutathione (B108866) reductase system. However, in G6PD-deficient individuals, the limited supply of NADPH impairs the regeneration of reduced glutathione (GSH), a key antioxidant. This leads to the oxidation of hemoglobin to methemoglobin, damage to the erythrocyte membrane and cytoskeleton, formation of Heinz bodies, and ultimately, premature destruction of the red blood cells, resulting in hemolytic anemia.[3]
Data Presentation: Quantitative Effects of this compound and its Metabolites
The following tables summarize quantitative data from various studies on the hemolytic effects of this compound and its metabolites in different experimental models.
Table 1: In Vivo Hemolytic Effects of this compound in G6PD Deficient Mice
| Compound | Dose | Duration | % Reduction in RBC | % Reduction in HCT | % Reduction in Hb | Reference |
| This compound | 14 mg/kg/day | 5 days | 67% | 69% | 48% | [9] |
RBC: Red Blood Cells, HCT: Hematocrit, Hb: Hemoglobin
Table 2: In Vitro Effects of Primaquine Metabolites on Rat Erythrocytes
| Metabolite | Concentration | Effect | Reference |
| 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH) | 150-750 µM | Induction of free radicals | [4] |
Table 3: Dosing Regimens of Primaquine in Human Studies with G6PD Deficiency
| G6PD Variant | Primaquine Dose | Observation | Reference |
| African A- | 45 mg weekly | Less hemolysis compared to daily dosing | [10] |
| Mediterranean | 30 mg daily | Lysis of red blood cells as young as 16 days | [11] |
| N/A | 0.75 mg/kg weekly | Recommended for G6PD deficient patients | [1][11][12][13] |
| N/A | 0.25-0.5 mg/kg/day for 14 days | Standard regimen for G6PD normal patients | [11][13] |
N/A: Not Applicable
Experimental Protocols
The following are detailed protocols for key experiments to assess the hemolytic potential of compounds using this compound or its metabolites as positive controls.
Protocol 1: In Vitro Assessment of Hemolysis in G6PD-Deficient Human Erythrocytes
Objective: To determine the direct hemolytic activity of a test compound on G6PD-deficient red blood cells.
Materials:
-
Freshly collected human blood from a G6PD-deficient donor (with informed consent and ethical approval) in an anticoagulant (e.g., heparin or EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
This compound or Primaquine stock solution (positive control).
-
Vehicle control (e.g., DMSO).
-
96-well microplates.
-
Spectrophotometer.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cell (RBC) pellet three times with 5 volumes of cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.
-
After the final wash, resuspend the RBCs in PBS to a 2% hematocrit.
-
-
Incubation:
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 1 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include wells for a positive control (this compound or primaquine, e.g., 100 µM) and a vehicle control.
-
For 100% hemolysis control, add 100 µL of distilled water to a set of wells with RBCs.
-
Incubate the plate at 37°C for 4 hours with gentle shaking.
-
-
Hemolysis Measurement:
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (for hemoglobin release) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula:
-
Plot the % hemolysis against the compound concentration to determine the HC50 (the concentration causing 50% hemolysis).
-
Protocol 2: In Vivo Assessment of Hemolytic Anemia in a G6PD-Deficient Mouse Model
Objective: To evaluate the in vivo hemolytic potential of a test compound in a murine model of G6PD deficiency.
Materials:
-
G6PD-deficient mice (e.g., G6PD-deficient (G6PDD) mice).[9]
-
Wild-type mice (control).
-
Test compound formulation for oral gavage or intraperitoneal injection.
-
This compound formulation (positive control).
-
Vehicle control.
-
EDTA-coated microtainer tubes for blood collection.
-
Automated hematology analyzer.
Procedure:
-
Animal Dosing:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the G6PD-deficient and wild-type mice into treatment groups (n=5-8 per group): Vehicle control, this compound (e.g., 14 mg/kg/day), and Test Compound (at various doses).
-
Administer the compounds daily for a specified period (e.g., 5 days) by the chosen route.
-
-
Blood Collection and Analysis:
-
Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline (Day 0) and at specified time points during and after the treatment period (e.g., Days 1, 3, 5, and 7).
-
Collect the blood into EDTA-coated tubes to prevent coagulation.
-
Analyze the blood samples using an automated hematology analyzer to determine red blood cell (RBC) count, hematocrit (HCT), and hemoglobin (Hb) concentration.
-
-
Data Analysis:
-
Calculate the percentage change in hematological parameters from baseline for each animal.
-
Compare the changes in the test compound-treated groups to the vehicle and this compound-treated groups.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Hemolysis in G6PD-Deficient Erythrocytes
Caption: this compound metabolism and induction of hemolytic anemia.
Experimental Workflow for In Vitro Hemolysis Assay
References
- 1. Primaquine-induced haemolysis in females heterozygous for G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative activity of primaquine metabolites on rat erythrocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanisms of oxidation in the erythrocyte by metabolites of primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primaquine-induced hemolytic anemia: formation of free radicals in rat erythrocytes exposed to 6-methoxy-8-hydroxylaminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | G6PD Variants and Haemolytic Sensitivity to Primaquine and Other Drugs [frontiersin.org]
- 11. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacometric assessment of primaquine induced haemolysis in glucose-6-phosphate dehydrogenase deficiency [elifesciences.org]
- 13. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
Troubleshooting & Optimization
Optimizing Pamaquine Concentrations for Cytotoxicity Assays: A Technical Support Guide
Welcome to the technical support center for optimizing pamaquine (B1678364) concentrations in cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for designing, executing, and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its historical context important for cytotoxicity studies?
This compound is an 8-aminoquinoline (B160924) compound, historically used as an antimalarial drug. It is closely related to primaquine. Notably, this compound is considered more toxic and less effective than primaquine, which has largely replaced it in clinical use. This inherent toxicity is a critical consideration when designing cytotoxicity assays, as it may exhibit potent effects at lower concentrations than other compounds. Like primaquine, it is known to cause hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
While the exact mechanism is not fully elucidated, it is understood that this compound, similar to primaquine, induces cytotoxicity primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This process can damage cellular components, including lipids, proteins, and DNA, and disrupt critical cellular processes such as mitochondrial function, ultimately leading to cell death.
Q3: What are the initial concentration ranges I should consider for this compound in a cytotoxicity assay?
Direct IC50 data for this compound across a wide range of mammalian cell lines is limited in publicly available literature. However, data from its analogue, primaquine, can provide a starting point. It is crucial to perform a dose-response experiment with a broad range of concentrations to determine the optimal range for your specific cell line.
Recommended Starting Concentrations: A broad range from low nanomolar (nM) to high micromolar (µM) is recommended for initial screening. For example, a serial dilution from 10 nM to 100 µM.
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Prepare serial dilutions in a serum-free or complete cell culture medium to achieve the desired final concentrations.
-
It is critical to ensure the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible IC50 Values
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | This compound may precipitate when diluted from a DMSO stock into an aqueous culture medium. Visually inspect for any precipitate in the wells. To mitigate this, pre-warm the culture medium to 37°C before adding the this compound solution and mix gently but thoroughly. Consider using a lower stock concentration or performing serial dilutions in a solution with better solubilizing properties before the final dilution in the medium. |
| This compound Instability | The stability of this compound in cell culture medium over the incubation period may be a factor. It is advisable to determine the stability of this compound in your specific medium by incubating it for the duration of your assay and then measuring its concentration using an appropriate analytical method like HPLC. If instability is detected, consider shorter incubation times or replenishing the medium with fresh this compound. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Edge Effects in 96-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate this compound and affect cell growth, leading to skewed results. To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium. |
Issue 2: High Background Signal or No Dose-Response
| Potential Cause | Troubleshooting Steps |
| Interaction with Assay Reagents | This compound, being a colored compound or having reducing properties, might directly interact with the assay reagents (e.g., MTT tetrazolium salt). To test for this, incubate this compound in cell-free medium with the assay reagent. If a color change occurs, this compound is interfering with the assay. In such cases, consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity or a DNA-binding dye for cell number). |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound's cytotoxic effects. If a dose-response is not observed even at high concentrations, consider using a different cell line that may be more sensitive. |
| Incorrect Incubation Time | The chosen incubation time may be too short for this compound to induce a cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your cell line. |
Data Presentation: this compound Cytotoxicity (Hypothetical IC50 Values)
| Cell Line | Cell Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | 15.5 ± 2.1 |
| A549 | Human Lung Carcinoma | LDH | 48 | 25.2 ± 3.5 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 72 | 18.9 ± 2.8 |
| HEK293 | Human Embryonic Kidney | Apoptosis | 24 | 35.7 ± 4.2 |
| MRC-5 | Normal Human Lung Fibroblast | MTT | 48 | > 50 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or appropriate culture dish and treat with this compound as described previously.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Technical Support Center: Pamaquine-Induced Hemolysis In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pamaquine-induced hemolysis in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro this compound-induced hemolysis experiments in a question-and-answer format.
Question: Why am I not observing hemolysis with This compound (B1678364) alone in my red blood cell (RBC) culture?
Answer: this compound itself is often not the direct hemolytic agent. Its metabolites, generated primarily by cytochrome P450 enzymes in the liver, are responsible for inducing oxidative stress and subsequent hemolysis.[1][2] In a standard in vitro RBC culture, these metabolic enzymes are absent. To address this, consider the following:
-
Incorporate a Metabolic Activation System: The most common approach is to include a system that mimics liver metabolism. This can be achieved by adding human liver microsomes (e.g., S9 fraction) and necessary cofactors (e.g., NADPH) to your incubation.[1]
-
Use this compound Metabolites Directly: If available, you can directly test the effects of known this compound metabolites, such as 5-hydroxyprimaquine (B3272956) or 6-methoxy-8-hydroxylaminoquinoline, on your RBCs.[3][4]
Question: My hemolysis results are highly variable between experiments. What are the potential causes and solutions?
Answer: Variability in hemolysis assays can stem from several factors. Here are some common sources of variability and how to mitigate them:
-
Blood Source and Age: The age and storage conditions of the blood can significantly impact RBC fragility. It is crucial to use fresh blood from healthy donors for each experiment.[5] If studying the effects related to G6PD deficiency, ensure consistent sourcing of G6PD-deficient RBCs.
-
Donor-to-Donor Variability: There can be significant differences in RBC susceptibility to hemolysis between individuals. Whenever possible, pool blood from multiple donors (if the experimental design allows) or use a consistent single donor for a set of comparative experiments.
-
Incubation Time and Temperature: Ensure precise and consistent incubation times and temperatures (typically 37°C) across all samples and experiments.[6] Even small variations can alter the rate of hemolysis.
-
Reagent Preparation: Prepare fresh solutions of this compound and other reagents for each experiment. This compound solutions, in particular, can degrade over time.
-
Pipetting Accuracy: Inaccurate pipetting, especially of viscous RBC suspensions, can lead to significant errors. Use calibrated pipettes and appropriate techniques for handling cell suspensions.
Question: I am seeing significant spontaneous hemolysis in my negative control wells. How can I reduce this?
Answer: High background hemolysis can mask the true effect of this compound. Here are some strategies to minimize it:
-
Gentle Handling of RBCs: Avoid vigorous vortexing or shaking of RBC suspensions, as this can cause mechanical lysis. Gently invert tubes to mix.
-
Washing Procedure: Ensure that the RBCs are washed sufficiently to remove plasma components and any lysed cells from the initial blood sample. Typically, 2-3 washes in an isotonic buffer (e.g., PBS) are recommended.[7]
-
Isotonic Buffer: Use a high-quality, sterile, and isotonic buffer for all dilutions and washes to prevent osmotic stress on the cells.
-
Incubation Time: While a sufficient incubation time is needed to observe the drug's effect, excessively long incubations can lead to increased spontaneous hemolysis. Optimize the incubation time for your specific assay.
Frequently Asked Questions (FAQs)
What is the primary mechanism of this compound-induced hemolysis?
This compound-induced hemolysis is primarily caused by its metabolites, which are potent oxidizing agents.[1][2] In individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, RBCs have a reduced capacity to handle oxidative stress.[1][8] The metabolites of this compound lead to the depletion of reduced glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS), which damage cellular components, leading to methemoglobin formation, Heinz body formation, and ultimately, premature destruction of red blood cells (hemolysis).[2][4]
Why is G6PD deficiency a critical factor in this compound-induced hemolysis?
G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is the primary source of NADPH in red blood cells. NADPH is essential for maintaining a high level of reduced glutathione (GSH), a key antioxidant that protects the cell from oxidative damage. In G6PD-deficient individuals, the production of NADPH is impaired.[9] When exposed to the oxidative stress induced by this compound metabolites, their RBCs cannot regenerate GSH effectively, making them highly susceptible to oxidative damage and hemolysis.[4][8]
What are the key components of an in vitro hemolysis assay?
A typical in vitro hemolysis assay includes the following components:[5][6][7]
-
Test System: Washed red blood cells from the species of interest (e.g., human, rat).
-
Test Article: this compound or its metabolites at various concentrations.
-
Negative Control: Vehicle control (the solvent used to dissolve the test article, e.g., DMSO).[6]
-
Positive Control: A known hemolytic agent, such as Triton X-100 or distilled water, to induce 100% hemolysis.[6][7]
-
Incubation: Samples are typically incubated at 37°C for a specified period.
-
Measurement: After incubation and centrifugation, the amount of hemoglobin released into the supernatant is quantified spectrophotometrically.
How is the percentage of hemolysis calculated?
The percentage of hemolysis is calculated using the following formula:
Experimental Protocols
In Vitro Hemolysis Assay Protocol
This protocol provides a general framework for assessing this compound-induced hemolysis in vitro.[5][7]
-
Preparation of Red Blood Cells (RBCs):
-
Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA or sodium citrate).[5]
-
Centrifuge the blood at 700 x g for 5 minutes at room temperature.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet twice with 1.5 mL of isotonic Ringer solution (125 mM NaCl, 5 mM KCl, 1 mM MgSO4, 32 mM HEPES, 5 mM glucose, 1 mM CaCl2, pH 7.4) or phosphate-buffered saline (PBS). Centrifuge at 700 x g for 5 minutes after each wash and discard the supernatant.[7]
-
Prepare a 0.4% hematocrit suspension of the washed RBCs in the appropriate buffer.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound (and/or its metabolites) in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the RBC suspension.
-
Add the different concentrations of the test article to the wells.
-
Negative Control: Add the vehicle (e.g., DMSO) to control wells.
-
Positive Control: Add a known lytic agent (e.g., 1% Triton X-100) to control wells for 100% hemolysis.[6]
-
-
Incubation:
-
Incubate the plate/tubes at 37°C for a predetermined time (e.g., 2 hours).[7]
-
-
Measurement of Hemolysis:
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the test article using the formula mentioned in the FAQ section.
-
Data Presentation
Table 1: Example Data for this compound-Induced Hemolysis in Normal and G6PD-Deficient RBCs
| This compound Concentration (µM) | % Hemolysis (Normal RBCs) | % Hemolysis (G6PD-Deficient RBCs) |
| 0 (Vehicle Control) | 1.2 ± 0.3 | 1.5 ± 0.4 |
| 1 | 3.5 ± 0.8 | 15.2 ± 2.1 |
| 10 | 8.1 ± 1.5 | 45.8 ± 3.5 |
| 50 | 15.6 ± 2.3 | 88.9 ± 4.2 |
| 100 | 25.4 ± 3.1 | 95.1 ± 2.8 |
| Positive Control (Triton X-100) | 100 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway of this compound-Induced Oxidative Hemolysis
References
- 1. Understanding the mechanisms for metabolism-linked hemolytic toxicity of primaquine against glucose 6-phosphate dehydrogenase deficient human erythrocytes: evaluation of eryptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanisms of oxidation in the erythrocyte by metabolites of primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primaquine-induced hemolytic anemia: formation and hemotoxicity of the arylhydroxylamine metabolite 6-methoxy-8-hydroxylaminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primaquine-induced hemolytic anemia: susceptibility of normal versus glutathione-depleted rat erythrocytes to 5-hydroxyprimaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
Methods to prevent Pamaquine precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Pamaquine in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
Issue: this compound Precipitates from Stock Solution During Preparation or Storage
Precipitation of this compound can lead to inaccurate concentrations and unreliable experimental results. Several factors can contribute to this issue. The following guide will help you troubleshoot and resolve this compound precipitation.
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding solvent. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Decrease the concentration of the stock solution. - Try a different solvent. Based on its chemical properties as an oil, this compound is soluble in alcohol and acetone (B3395972) but insoluble in water. For related compounds, Dimethyl Sulfoxide (DMSO) is a common solvent. - Consider using the pamoate salt form of this compound, which is a powder and may have different solubility characteristics. |
| Solution is initially clear but becomes cloudy or precipitates over time at room temperature. | The stock solution is supersaturated and unstable at ambient temperature. | - Store the stock solution at a lower temperature, such as -20°C or -80°C, to decrease the rate of precipitation. - Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound. |
| Precipitate appears after refrigeration or freezing. | The solubility of this compound is significantly lower at reduced temperatures. | - Before use, allow the vial to warm to room temperature completely and then vortex or sonicate to ensure any precipitate has redissolved. - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitate forms when the stock solution is diluted into an aqueous buffer or cell culture medium. | This compound is insoluble in water. The addition of the organic stock solution to an aqueous environment causes the compound to "crash out." | - Minimize the volume of the organic stock solution added to the aqueous medium (typically ≤0.5% v/v). - Perform a stepwise dilution, adding the stock solution to a small volume of the aqueous medium while vortexing, and then bringing it to the final volume. - The use of co-solvents or surfactants in the final working solution may be necessary, though specific recommendations for this compound are not readily available. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, its properties as an oil suggest it is soluble in organic solvents like ethanol (B145695) and acetone and insoluble in water[1]. For many poorly water-soluble antimalarials, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions[2][3][4].
Q2: What concentration of this compound stock solution should I prepare?
Q3: How should I store this compound stock solutions to prevent precipitation?
A3: To maintain the stability of your this compound stock solution and prevent precipitation, the following storage procedures are recommended:
-
Temperature: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid issues related to repeated freeze-thaw cycles, which can promote precipitation, it is best practice to aliquot the stock solution into smaller, single-use vials.
-
Light Protection: this compound should be protected from light[1]. Store solutions in amber vials or wrap clear vials in aluminum foil.
-
Moisture Prevention: Use anhydrous solvents and ensure vials are tightly sealed to prevent the absorption of atmospheric moisture, which can reduce solubility. Before opening a frozen aliquot, allow it to equilibrate to room temperature to prevent condensation from forming inside the vial.
Q4: My this compound stock solution has precipitated. Can I still use it?
A4: It is not recommended to use a stock solution with visible precipitate, as the concentration of the supernatant will be lower than intended. You can attempt to redissolve the this compound by gently warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating. If the precipitate fully redissolves and the solution remains clear upon returning to room temperature, it may be usable. However, to ensure the accuracy and reproducibility of your experiments, preparing a fresh stock solution is the safest approach.
Q5: Does the pH of the aqueous solution affect this compound stability?
A5: The stability and solubility of many quinoline-based antimalarials are pH-dependent[5][6][7][8]. While specific data on the pH stability profile of this compound is not available, it is a weak base. Therefore, the pH of your aqueous working solution could significantly impact its solubility. When diluting your this compound stock, consider the pH of your buffer or medium. It may be necessary to test a range of pH values to find the optimal conditions for maintaining solubility in your specific experimental setup.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol provides a general method for preparing a this compound stock solution. The final concentration may need to be adjusted based on the observed solubility.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass of this compound: Calculate the mass of this compound needed to achieve the desired concentration and volume. For example, for 1 mL of a 10 mM stock solution of this compound (Molar Mass: 315.45 g/mol ), you would need 3.15 mg.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber vial.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the vial.
-
Dissolve the Compound: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not completely dissolve, place the vial in a room temperature water bath sonicator for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be used to aid dissolution, but be cautious as excessive heat may degrade the compound.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the clear stock solution into single-use, sterile amber vials. Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Caption: Workflow for Preparing a Stable this compound Stock Solution.
Caption: Troubleshooting Logic for this compound Precipitation Issues.
References
- 1. This compound [drugfuture.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A reference document on Permissible Limits for solvents and buffers during in vitro antimalarial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility of human malaria parasites to chloroquine is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose- and pH-Dependent effects of chloroquine on Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Pamaquine
Technical Support Center: Pamaquine Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for identifying and mitigating the off-target effects of this compound. Content is presented in a question-and-answer format to directly address common issues encountered during experimental research.
A Note on this compound and Primaquine (B1584692): this compound was one of the first synthetic antimalarial drugs. However, due to its relatively high toxicity and lower efficacy, it has been largely superseded by its analog, Primaquine. Both are 8-aminoquinoline (B160924) drugs that share a primary, well-documented off-target effect: the induction of hemolytic anemia in subjects with a genetic deficiency in the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).[1] Given the extensive research and clearer data available for Primaquine, this guide will leverage data from Primaquine studies to explain and address the shared mechanisms of toxicity, providing a robust framework for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The most significant off-target effect of this compound is acute hemolytic anemia in individuals with a Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2] This reaction is dose-dependent and varies in severity based on the specific G6PD variant.[2][3] Another documented effect is the potential to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[4]
Q2: What is the molecular mechanism behind this compound-induced hemolysis?
A2: this compound itself is a prodrug. Its metabolites, generated through enzymatic action (e.g., by Cytochrome P450 enzymes), are chemically reactive.[5][6] These metabolites generate significant reactive oxygen species (ROS), leading to oxidative stress.[7][8] In healthy red blood cells (RBCs), the G6PD enzyme maintains a sufficient supply of NADPH, which is crucial for regenerating reduced glutathione, a key antioxidant.[2] In G6PD-deficient individuals, NADPH levels are insufficient to counteract the high oxidative stress from this compound metabolites.[1] This leads to the oxidation of hemoglobin (forming Heinz bodies), damage to the RBC membrane, and ultimately, premature destruction of the red blood cell (hemolysis).[2]
Q3: How does G6PD deficiency status affect experimental outcomes?
A3: The G6PD status of your model system (cell line, animal model) is a critical variable.
-
G6PD-Normal Models: These models will be largely resistant to the hemolytic effects at typical therapeutic doses, allowing for the study of on-target antimalarial activity. However, at very high doses, toxicity can still occur.[9]
-
G6PD-Deficient Models: These models are highly susceptible to this compound-induced hemolysis. This can confound experimental results, as observed cytotoxicity may be an off-target effect rather than the intended anti-parasitic action. This sensitivity can, however, be leveraged to specifically study the mechanisms of drug-induced hemolysis.[10]
Q4: Besides hemolysis, are there other off-target effects to consider?
A4: Yes. This compound and its metabolites can induce methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind oxygen.[4] Additionally, some studies suggest that the mechanism of action for 8-aminoquinolines may involve interference with mitochondrial function and Fe-S cluster proteins, which could have broader off-target implications.[11] Evidence also suggests that prolonged treatment can cause DNA damage.[8][12]
Troubleshooting Guides
Problem: I'm observing high levels of cytotoxicity or hemolysis in my in vitro or in vivo model after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Undiagnosed G6PD Deficiency in the Model | The primary cause of unexpected hemolysis is G6PD deficiency. |
| 1. Determine G6PD Status: Use a quantitative spectrophotometric assay to measure G6PD activity in your cells or animal model's red blood cells. (See Protocol 1). | |
| 2. Select Appropriate Model: If studying on-target effects, switch to a G6PD-normal model. If studying hemolysis, confirm the G6PD variant. | |
| Compound Concentration is Too High | Even in G6PD-normal models, high concentrations can induce toxicity.[9] |
| 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to identify the therapeutic window versus the toxic threshold. | |
| 2. Reduce Exposure Time: Shorter incubation periods may mitigate toxicity while still revealing on-target effects.[13] | |
| Off-Target Mitochondrial Toxicity | This compound metabolites can interfere with mitochondrial respiration, a potential off-target effect separate from G6PD-mediated hemolysis. |
| 1. Assess Mitochondrial Health: Use assays like MTT or Seahorse to measure metabolic activity and mitochondrial function. A drop in metabolic activity independent of hemolysis may indicate mitochondrial toxicity.[14] | |
| 2. Differentiate Cytotoxicity from Cytostatic Effects: Use assays that distinguish between cell death (e.g., LDH release, Annexin V staining) and inhibition of proliferation to better understand the compound's effect. | |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. |
| 1. Run a Vehicle Control: Always include a control group treated with the highest concentration of the solvent used in your experiments. | |
| 2. Optimize Solvent Concentration: Keep the final solvent concentration as low as possible (e.g., <0.5% for DMSO). |
Data Presentation: Dose-Response of Primaquine on Hemolysis
The following table summarizes data from clinical studies on Primaquine, illustrating the dose-dependent nature of hemolysis in G6PD-deficient individuals. This serves as a valuable reference for anticipating similar effects with this compound.
| Dosing Regimen (Primaquine Base) | G6PD Status of Subjects | Observed Hemolytic Effect | Reference |
| 0.25 mg/kg (Single Low Dose) | Deficient | Considered safe with a very low risk of significant hemolysis. | [15] |
| 0.75 mg/kg (Weekly for 8 weeks) | Deficient (Viangchan variant) | Generally tolerated, though one patient experienced a significant drop in hemoglobin requiring transfusion. | [2] |
| Ascending Daily Doses (over 10 days) | Deficient | A cumulative dose was predictive of the maximum fall in hemoglobin (approx. 1.2 g/dL fall per mg/kg cumulative increase). | [16][17] |
| 15 mg/day (for 14 days) | Normal | Generally well-tolerated with no significant hemolysis. | |
| 30 mg/day | Deficient (Presumed A- variant) | Caused a significant initial drop in hemoglobin, followed by recovery and stabilization as younger, more resistant red blood cells were produced. | [3] |
Visualizations: Pathways and Workflows
Mechanism of this compound-Induced Hemolysis
Caption: Oxidative stress pathway in G6PD normal vs. deficient red blood cells.
Experimental Workflow for Assessing Hemolytic Liability
Caption: Decision-making workflow for this compound experiments.
Key Experimental Protocols
Protocol 1: Quantitative G6PD Activity Assay (Spectrophotometric)
This protocol provides a method for the quantitative determination of G6PD activity in red blood cell samples.[18][19]
Principle: The G6PD enzyme catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconate, which is coupled with the reduction of NADP+ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm and is directly proportional to the G6PD activity in the sample.[19]
Materials:
-
Whole blood sample collected in an EDTA or ACD tube.
-
G6PD Assay Kit (containing lysis buffer, substrate, and NADP+).
-
Spectrophotometer capable of reading at 340 nm.
-
Hemoglobin measurement apparatus.
-
Incubator or water bath at 37°C.
-
Centrifuge, micropipettes, and cuvettes.
Procedure:
-
Sample Preparation:
-
Determine the hemoglobin concentration (g/dL) of the whole blood sample.
-
Prepare a hemolysate by adding 10 µL of whole blood to 1.0 mL of lysis buffer or reconstituted reagent solution.[20] Mix thoroughly and let stand for 5-10 minutes to ensure complete lysis.
-
-
Assay Reaction:
-
Pre-warm the spectrophotometer and cuvettes to 37°C.
-
In a cuvette, combine the assay reagent/substrate mixture as per the kit instructions.
-
Add a small volume of the prepared hemolysate (e.g., 10-20 µL) to the cuvette to start the reaction.
-
-
Measurement:
-
Immediately place the cuvette in the spectrophotometer.
-
Record the change in absorbance at 340 nm over a period of 5 minutes, taking readings every minute.
-
-
Calculation:
-
Calculate the average change in absorbance per minute (ΔA/min).
-
Use the formula provided by the assay kit to calculate G6PD activity. The activity is typically normalized to the hemoglobin concentration and expressed as Units per gram of hemoglobin (U/g Hb).
-
Formula Example: G6PD Activity (U/g Hb) = (ΔA/min * Total Assay Volume) / (Extinction Coefficient of NADPH * Sample Volume * Hb concentration)
-
Expected Results:
-
Normal: Values fall within the reference range (e.g., 7.9 – 16.3 U/g Hb, but this can vary).[21]
-
Deficient: Values are significantly below the normal reference range.
Protocol 2: In Vitro Hemolysis Assay
This assay is a screening tool to evaluate the potential of a compound to lyse red blood cells.[9][22]
Principle: Red blood cells are incubated with various concentrations of the test compound. Hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant via spectrophotometry.[22]
Materials:
-
Freshly collected whole blood (human or animal model) in an anticoagulant tube.
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4.
-
Test compound (this compound) stock solution and serial dilutions.
-
Positive Control: 1% Triton X-100 (induces 100% hemolysis).[9]
-
Negative Control: Vehicle (e.g., PBS or 0.5% DMSO).
-
96-well plate, centrifuge, and plate reader (540 nm).
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood at 500 x g for 10 minutes. Discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging after each wash.
-
Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of your test compound dilutions to triplicate wells.
-
Add 100 µL of the positive and negative controls to their respective wells.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a plate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration using the following formula:
-
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Protocol 3: Methemoglobin Quantification Assay
This protocol is based on the Evelyn-Malloy method for determining the percentage of methemoglobin (MetHb) in a blood sample.[23]
Principle: Methemoglobin has a characteristic absorbance peak at 630 nm, which disappears upon the addition of cyanide, as MetHb is converted to cyanmethemoglobin. The change in absorbance is proportional to the MetHb concentration.[24]
Materials:
-
Hemolysate from a whole blood sample.
-
Phosphate buffer (pH 6.8-7.0).
-
Potassium cyanide (KCN) solution (handle with extreme caution).
-
Potassium ferricyanide (B76249) solution.
-
Spectrophotometer and cuvettes.
Procedure:
-
Sample Preparation: Prepare a hemolysate by diluting whole blood in a stabilizing phosphate buffer.[25]
-
Initial Reading (A1):
-
Add a portion of the hemolysate to a cuvette.
-
Read the absorbance at 630 nm. This reading represents the initial MetHb.
-
-
Reading after Cyanide (A2):
-
Add a small drop of KCN solution to the same cuvette. Mix gently.
-
Wait 2-3 minutes for the reaction to complete.
-
Read the absorbance again at 630 nm. The absorbance should decrease as MetHb is converted.
-
-
Reading for Total Hemoglobin (A3 & A4):
-
In a separate tube, treat the hemolysate with potassium ferricyanide to convert all hemoglobin to MetHb (100% MetHb).
-
Measure the absorbance of this sample at 630 nm (A3).
-
Add KCN to this sample and read the absorbance again (A4).
-
-
Calculation:
-
Calculate the percentage of MetHb using the following formula:
-
% MetHb = [(A1 - A2) / (A3 - A4)] * 100
-
References
- 1. Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 4. youtube.com [youtube.com]
- 5. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 8. scielo.br [scielo.br]
- 9. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. ashpublications.org [ashpublications.org]
- 11. The antimalarial drug primaquine targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]
- 19. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media.path.org [media.path.org]
- 21. vitroscient.com [vitroscient.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. tandfonline.com [tandfonline.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of Pamaquine-based experimental results
Welcome to the technical support center for improving the reproducibility of pamaquine-based experimental results. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of This compound (B1678364)?
A1: The exact mechanism of action of this compound is not fully elucidated. However, it is understood to be a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2D6.[1][2] Its metabolites are believed to generate reactive oxygen species (ROS), leading to oxidative stress within the parasite-infected cells.[2] This oxidative damage is thought to interfere with the parasite's mitochondrial electron transport chain and potentially damage its DNA, ultimately leading to cell death.[2][3] this compound is most effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing malaria relapse.[2][4][5]
Q2: Why am I observing high variability in my in vitro anti-malarial activity assays with this compound?
A2: High variability in in vitro assays with this compound can stem from several factors:
-
Metabolic Activation: this compound requires metabolic activation by liver enzymes (CYP2D6) to exert its anti-malarial activity.[1] Standard in vitro cultures of blood-stage parasites lack these enzymes, leading to inconsistent or low efficacy. Co-culturing with hepatocytes or using liver microsomes can improve consistency.[1]
-
Compound Stability: this compound, like other 8-aminoquinolines, can be unstable under certain experimental conditions. Factors such as pH, temperature, and exposure to light can affect its stability and potency.[6][7][8]
-
Parasite Stage Specificity: this compound's primary activity is against the liver hypnozoites.[4][5] Its efficacy against the asexual blood stages, which are typically used in in vitro assays, is significantly lower.[3] This can lead to results that are not representative of its clinical effect.
Q3: My experimental results show significant cytotoxicity. How can I determine if this is a true effect or an artifact?
A3: To differentiate between true cytotoxicity and experimental artifacts, consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, HepG2 (liver) and BGMK (kidney) cell lines have been used to assess its cytotoxicity.[9][10] It's crucial to use appropriate controls and benchmark your results against published data for the specific cell line.
-
Hemolysis in G6PD-deficient cells: A major toxicity of this compound is the induction of hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[4][11][12] If you are using red blood cells in your assays, their G6PD status is a critical factor. Assays with both G6PD-normal and G6PD-deficient red blood cells can help delineate this specific toxicity.[13]
-
Dose-Response Relationship: A clear dose-response relationship, where higher concentrations of this compound lead to increased cytotoxicity, is a strong indicator of a true effect.
Q4: What are the key considerations for storing and handling this compound to ensure its stability?
A4: To maintain the stability and integrity of this compound:
-
Storage: this compound phosphate (B84403) tablets should be stored in well-closed, light-resistant containers at a temperature below 40°C, preferably between 15-30°C.[6]
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, store them in appropriate solvents at low temperatures (e.g., -20°C or -80°C) and protect them from light. The stability of this compound in different solvents should be validated.
-
Working Conditions: Minimize the exposure of this compound solutions to light and elevated temperatures during experiments.
Troubleshooting Guides
Issue 1: Inconsistent Anti-malarial Potency (IC50 Values)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Metabolic Activation | Incorporate a metabolic activation system, such as human liver microsomes (HLM) or a hepatocyte co-culture, into your in vitro assay.[1] | More consistent and physiologically relevant IC50 values. |
| Compound Degradation | Prepare fresh this compound solutions for each experiment from a validated stock. Protect solutions from light and heat.[6] | Reduced variability in potency between experimental runs. |
| Assay System Variability | Standardize all assay parameters, including parasite density, incubation time, and hematocrit. Use a reference compound with known activity in your assay system. | Improved precision and accuracy of IC50 measurements. |
| Drug-Drug Interactions | Be aware of potential interactions if other compounds are present in the culture medium. For example, quinacrine (B1676205) can significantly increase this compound's plasma concentrations.[5][14][15] | More accurate assessment of this compound's intrinsic activity. |
Issue 2: High Background Hemolysis in Red Blood Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| G6PD Deficiency of Red Blood Cells | Screen red blood cell donors for G6PD deficiency. Use G6PD-normal red blood cells for standard assays and G6PD-deficient cells specifically for hemolysis studies.[11][12] | Reduced baseline hemolysis and clearer interpretation of this compound-induced hemolysis. |
| Oxidative Stress from Other Sources | Ensure the culture medium is fresh and free of contaminants that could induce oxidative stress. | Lower background noise in the hemolysis assay. |
| Improper Handling of Red Blood Cells | Handle red blood cells gently to avoid mechanical lysis. Wash cells carefully and use appropriate buffers. | Intact red blood cells at the start of the experiment, leading to more reliable results. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Bioavailability | 96% | Human | [4] |
| Elimination Half-life | ~6 hours | Human | [4] |
| Peak Blood Concentration (after 15mg dose) | 50.7 ng/mL | Human | [16] |
| Time to Peak Concentration | 2.3 hours | Human | [16] |
| Metabolism | Hepatic | Human | [4] |
| Protein Binding | ~20% | Human | [4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| WI-26VA4 | MTT | 920.8 ± 17.4 | [9] |
| WI-26VA4 | NR | 972.29 ± 11.65 | [9] |
| BGMK | MTT | 237.90 ± 84.64 | [9] |
| BGMK | NR | 219.36 ± 18.78 | [9] |
| HepG2 | MTT | 196.71 ± 51.33 | [9] |
| HepG2 | - | 180 µg/mL | [10] |
| BGM | - | 263 µg/mL | [10] |
CC50: 50% cytotoxic concentration; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; NR: Neutral Red uptake assay.
Experimental Protocols
Protocol 1: In Vitro Gametocytocidal Assay with Metabolic Activation
This protocol is adapted from methodologies that emphasize the importance of metabolic activation for this compound's activity.[1]
-
Preparation of Human Liver Microsomes (HLM):
-
Obtain commercially available pooled human liver microsomes.
-
On the day of the assay, thaw the HLM on ice.
-
Prepare a reaction mixture containing HLM (e.g., 1 mg/mL final concentration) in a suitable buffer (e.g., phosphate buffer, pH 7.4) with an NADPH regenerating system.
-
-
Metabolic Activation of this compound:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add the HLM reaction mixture to each well containing this compound.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for the generation of metabolites.
-
-
Gametocyte Viability Assay:
-
Use a mature P. falciparum gametocyte culture (Stage V).
-
Add the gametocyte suspension to the wells containing the pre-incubated this compound and its metabolites.
-
Incubate the plate for 48-72 hours under standard parasite culture conditions.
-
Assess gametocyte viability using a suitable method, such as a luciferase-based assay (e.g., GC-LUC assay) or microscopic observation of gamete formation.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of gametocyte viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Hemolysis Assay in G6PD-Deficient Red Blood Cells
This protocol is designed to assess the hemolytic potential of this compound, a critical aspect of its safety profile.[10][13]
-
Preparation of Red Blood Cells (RBCs):
-
Obtain whole blood from a G6PD-deficient donor (with appropriate ethical approval).
-
Wash the RBCs three times with a sterile phosphate-buffered saline (PBS) solution to remove plasma and white blood cells.
-
Resuspend the washed RBCs to a final hematocrit of 5% in a suitable assay buffer.
-
-
Incubation with this compound:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add the 5% RBC suspension to each well.
-
Include a positive control (e.g., a known hemolytic agent like phenylhydrazine) and a negative control (buffer only).
-
Incubate the plate at 37°C for 24 hours.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100
-
Plot the percentage of hemolysis against the this compound concentration.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: A logical workflow for this compound experiments.
References
- 1. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Primaquine - Wikipedia [en.wikipedia.org]
- 5. Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Primaquine | C15H21N3O | CID 4908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. Evaluation of Antimalarial Activity and Toxicity of a New Primaquine Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Origins and implications of neglect of G6PD deficiency and primaquine toxicity in Plasmodium vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Primaquine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Pharmacokinetics of primaquine in patients with P. vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Assessing the Cytotoxic Profile of Pamaquine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxic profile of Pamaquine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: The exact mechanism of this compound's cytotoxicity is not fully understood, but it is believed to be primarily mediated by the induction of oxidative stress. Its metabolites can interfere with the parasite's mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components, leading to cell death.
Q2: Which cell lines are suitable for testing this compound's cytotoxicity?
A2: A variety of cell lines can be used to assess the cytotoxic profile of this compound. Commonly used cell lines for testing the cytotoxicity of antimalarial compounds include human hepatoma cells (HepG2), monkey kidney cells (BGM), and human lung fibroblasts (WI-26VA4). The choice of cell line may depend on the specific research question, such as investigating hepatotoxicity or off-target effects on non-hepatic cells.
Q3: What are the typical CC50/IC50 values for this compound?
A3: The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay used. For the related compound Primaquine, CC50 values have been reported to be around 180 µg/mL for HepG2 cells and 263 µg/mL for BGM cells.[1] It is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.
Q4: How should I dissolve this compound for in vitro assays?
A4: this compound is known to be insoluble in water.[2] Therefore, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone.[2] The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the assessment of this compound's cytotoxicity.
| Problem | Possible Cause | Solution |
| Precipitation of this compound in Culture Medium | This compound is insoluble in aqueous solutions.[2] Adding a concentrated stock solution directly to the medium can cause it to precipitate. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Ensure thorough mixing after each dilution. |
| High Background in Cytotoxicity Assays | This compound is a colored compound (dark yellow oil) which may interfere with colorimetric assays like MTT. | Run a "compound-only" control (this compound in medium without cells) to measure its intrinsic absorbance at the assay wavelength. Subtract this background absorbance from the readings of the treated cells. |
| Inconsistent Results Between Experiments | The stability of this compound in culture medium at 37°C over extended periods (24-72 hours) may be a concern. Degradation of the compound would lead to variable effective concentrations. | Prepare fresh dilutions of this compound from the stock solution for each experiment. For long-term assays, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Unexpectedly High Cytotoxicity in Control Cells | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Perform a vehicle control experiment to determine the maximum concentration of the solvent that is non-toxic to your specific cell line. Ensure the final solvent concentration in all experimental wells is below this threshold. |
| Low Signal-to-Noise Ratio in LDH Assay | The cell type used may have low intrinsic LDH levels, or the cell number may be insufficient for detectable LDH release upon this compound treatment. | Optimize the cell number per well to ensure that the maximum LDH release control gives a robust signal. Ensure the cell membranes are completely lysed in the maximum release control by using a lysis buffer. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Selected cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Selected cell line
-
Complete culture medium
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant and incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically compares the LDH release in treated cells to that in the spontaneous and maximum release controls.
Data Presentation
Table 1: Cytotoxicity of Primaquine (a related 8-aminoquinoline) against various cell lines.
| Cell Line | Assay | Exposure Time | CC50 / IC50 (µM) | Reference |
| HepG2 (Human Hepatoma) | MTT | 24h | ~180 µg/mL | [1] |
| BGM (Monkey Kidney) | MTT | 24h | ~263 µg/mL | [1] |
| WI-26VA4 (Human Lung Fibroblast) | MTT | 24h | 920.8 ± 17.4 | [3][4] |
| BGMK (Monkey Kidney) | MTT | 24h | 237.90 ± 84.64 | [3][4] |
| HepG2 (Human Hepatoma) | MTT | 24h | 196.71 ± 51.33 | [3][4] |
Note: Data for this compound is limited; Primaquine is a structurally similar 8-aminoquinoline (B160924) and its cytotoxicity data is provided as a reference. Researchers should determine the specific CC50/IC50 for this compound in their experimental system.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
This guide provides troubleshooting advice and frequently asked questions for researchers working with pamaquine (B1678364) in animal models. Given that this compound is an older 8-aminoquinoline (B160924), much of the recent mechanistic and toxicity data has been generated using its analogue, primaquine (B1584692). The toxicological profiles, particularly concerning oxidative stress and hemolysis, are highly similar. Therefore, data from primaquine studies are included and are considered relevant for managing this compound-related toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with this compound in animal models?
A1: The most significant toxicities are hematological, primarily dose-dependent hemolytic anemia and methemoglobinemia.[1] These effects are severely exacerbated in animals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[2][3] Other reported toxicities include inflammatory and degenerative changes in the liver and kidneys, evidenced by elevated serum transaminases.[4][5] At higher doses, effects on striated muscles and the central nervous system have also been observed in some species.[5]
Q2: Why is G6PD deficiency a critical factor in this compound toxicity studies?
A2: G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, which produces NADPH. NADPH is essential for regenerating reduced glutathione, a primary antioxidant that protects red blood cells (RBCs) from oxidative damage. This compound and its metabolites generate reactive oxygen species (ROS), which cause this damage.[6][7] In G6PD-deficient individuals, the lack of NADPH impairs the cell's ability to neutralize these ROS, leading to rapid hemoglobin oxidation (methemoglobinemia), RBC membrane damage, and severe hemolysis.[2][3][6] Therefore, G6PD-deficient animal models are essential for accurately assessing the hemolytic risk of this compound.
Q3: Which animal models are most appropriate for studying this compound toxicity?
A3: The choice of model depends on the specific toxicity being investigated:
-
Humanized Mice: Immunodeficient mice (e.g., NOD/SCID) engrafted with G6PD-deficient human red blood cells are the gold standard for predicting hemolytic anemia.[1][2] These models show a clear dose-dependent hemolytic response to 8-aminoquinolines that mimics the human reaction.[2][8]
-
Dogs (Beagle): Dogs are generally more sensitive to the toxic effects of 8-aminoquinolines than rodents.[5] They are a suitable model for studying methemoglobinemia and general organ toxicity.[5][9]
-
Rats (Sprague-Dawley, Wistar): Rats are less sensitive but are useful for investigating general oxidative stress, as well as liver and kidney toxicity.[4][5][10]
Q4: What is the mechanism behind this compound-induced hemolysis?
A4: this compound is metabolized into compounds that are potent oxidizing agents.[6][11] These metabolites undergo redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[7][11] The ROS overwhelm the antioxidant defenses of red blood cells, leading to lipid peroxidation of the cell membrane and oxidation of hemoglobin to methemoglobin.[12] This damage results in the premature destruction (hemolysis) of red blood cells.[7][12]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hemolysis or mortality are observed at planned doses.
| Possible Cause | Troubleshooting Step |
| G6PD Deficiency Status: | The animal model may have an unknown or more severe G6PD deficiency variant than anticipated. The Mediterranean variant of G6PD deficiency, for example, is more sensitive to primaquine than the African A- variant.[2] |
| Animal Sensitivity: | Species and even strain differences can significantly impact sensitivity. Dogs are more sensitive than monkeys, which are more sensitive than rats.[5] |
| Dosing Error: | Verify all dose calculations, drug concentrations, and administration volumes. Ensure proper mixing of the dosing solution. |
| Vehicle Interaction: | The vehicle used for drug administration may enhance absorption or have its own toxicity. Review vehicle safety data and consider running a vehicle-only control group. |
| Management Strategy: | Immediately reduce the dose or switch to an intermittent dosing schedule (e.g., once weekly) to allow for bone marrow recovery and the circulation of younger, more resistant red blood cells.[3] |
Issue 2: Methemoglobin levels are high, but hemolysis is not as severe as expected.
| Possible Cause | Troubleshooting Step |
| Methemoglobin Reductase Activity: | The animal model may have a robust NADH-cytochrome b5 reductase system, which efficiently reduces methemoglobin back to hemoglobin, thus delaying the onset of severe hemolysis. |
| Timing of Observation: | Methemoglobinemia can peak earlier than hemolysis. Peak methemoglobin levels in dogs after 8-aminoquinoline administration were seen at 4-5 days.[9] Ensure your blood sampling schedule is designed to capture both peaks. |
| Assay Specificity: | Confirm that your hemolysis assay (e.g., plasma hemoglobin measurement) is sensitive and not subject to interference from other substances in the sample. |
| Management Strategy: | Continue close monitoring. While high methemoglobin levels reduce oxygen-carrying capacity, the body can often compensate if hemolysis is not rampant. Supportive care may be necessary if clinical signs of hypoxia appear. |
Issue 3: There are signs of liver or kidney toxicity without significant hematotoxicity.
| Possible Cause | Troubleshooting Step |
| Direct Organ Toxicity: | This compound can cause direct inflammatory and degenerative changes in the liver and kidneys, independent of hemolysis.[5] This may be the primary toxicity in species less susceptible to hemolysis, like rats. |
| Chronic Dosing Regimen: | Long-term, sub-hemolytic doses may lead to cumulative organ damage. Studies in rats have shown that chronic primaquine administration increases markers of oxidative damage in the liver and kidneys.[4][10] |
| Underlying Condition: | Pre-existing subclinical organ dysfunction in the animals could be exacerbated by the drug. Review the health status of the animal colony. |
| Management Strategy: | Monitor serum biomarkers for liver (ALT, AST) and kidney (BUN, creatinine) function.[5] At necropsy, perform detailed histopathological examinations of these organs. Consider reducing the dose or duration of the study. |
Quantitative Data Summary
The following tables summarize quantitative toxicity data from studies on this compound and the closely related compound primaquine in various animal models.
Table 1: this compound/Primaquine Dose and Hematological Toxicity
| Animal Model | Drug | Dose & Regimen | Key Hematological Finding(s) | Reference(s) |
| G6PD-Deficient Mice | This compound | 14 mg/kg/day for 5 days | 67% reduction in RBCs; 69% decline in HCT; 48% drop in Hb. | [13] |
| huRBC-SCID Mice (Med-G6PDd) | Primaquine | 3.125, 6.25, or 12.5 mg/kg (single dose) | Significant, dose-dependent loss of human RBCs. | [2][8] |
| huRBC-SCID Mice (A-G6PDd) | Primaquine | Up to 12.5 mg/kg (single dose) | No significant loss of human RBCs. | [2][8] |
| Beagle Dogs | Primaquine | 0.0116 mmol/kg/day for 4 days | Peak methemoglobin level of 6.3%. | [9] |
Table 2: Key Biomarkers for Monitoring this compound-Induced Toxicity
| Toxicity Type | Biomarker | Sample | Expected Change | Reference(s) |
| Hemolysis | Red Blood Cell (RBC) Count, Hemoglobin (Hb), Hematocrit (HCT) | Whole Blood | Decrease | [13] |
| Reticulocyte Count | Whole Blood | Increase (compensatory) | [5][13] | |
| Haptoglobin | Serum/Plasma | Decrease | [13] | |
| Methemoglobinemia | Methemoglobin (MetHb) % | Whole Blood | Increase | [9][14] |
| Hepatotoxicity | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Serum/Plasma | Increase | [5] |
| Nephrotoxicity | Blood Urea Nitrogen (BUN), Creatinine | Serum/Plasma | Increase | [5] |
| Oxidative Stress | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPX) | Liver/Kidney Tissue | Increase (compensatory) | [4] |
| Malondialdehyde (MDA) | Liver Tissue | Increase | [4] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Hemolytic Anemia in a Humanized Mouse Model
This protocol is adapted from methodologies used for assessing primaquine-induced hemolysis in immunodeficient mice engrafted with human red blood cells (huRBCs).[2][8]
1. Animal Model:
-
Species: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Humanization: Engraft mice with 1x10⁹ G6PD-deficient human RBCs (e.g., from a donor with the Mediterranean variant) via intravenous injection. Allow 24 hours for circulation and removal of fragile cells.
2. This compound Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80 in water.
-
Drug Solution: Prepare this compound solutions to deliver the desired doses (e.g., 5, 15, 30 mg/kg) in a standard volume (e.g., 10 mL/kg).
-
Administration: Administer the calculated dose via oral gavage once daily for a specified number of days (e.g., 5 days). Include a vehicle-only control group.
3. Monitoring and Sample Collection:
-
Clinical Signs: Observe animals daily for signs of toxicity such as lethargy, pale skin, and dark-colored urine.[13]
-
Blood Sampling: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein at baseline (Day 0) and at specified time points post-dosing (e.g., Days 2, 4, 6, and 8).
-
Endpoint Analysis:
-
Human RBC Quantification: Use flow cytometry with an antibody specific for a human RBC marker (e.g., CD235a) to determine the percentage of huRBCs remaining in circulation relative to baseline.
-
Standard Hematology: If sufficient blood is collected, perform a complete blood count (CBC) to measure total RBCs, hemoglobin, and hematocrit.
-
Visualizations: Pathways and Workflows
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Single-Dose Primaquine in a Preclinical Model of Glucose-6-Phosphate Dehydrogenase Deficiency: Implications for Use in Malaria Transmission-Blocking Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 4. Primaquine alters antioxidant enzyme profiles in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subacute toxicity of primaquine in dogs, monkeys, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. ashpublications.org [ashpublications.org]
- 8. [PDF] Single-Dose Primaquine in a Preclinical Model of Glucose-6-Phosphate Dehydrogenase Deficiency: Implications for Use in Malaria Transmission-Blocking Programs | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of primaquine and chloroquine on oxidative stress parameters in rats [pubmed.ncbi.nlm.nih.gov]
- 11. Primaquine-5,6-Orthoquinone Is Directly Hemolytic to Older G6PD Deficient RBCs in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primaquine-induced hemolytic anemia: effect of 6-methoxy-8-hydroxylaminoquinoline on rat erythrocyte sulfhydryl status, membrane lipids, cytoskeletal proteins, and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methemoglobinemia and adverse events in Plasmodium vivax malaria patients associated with high doses of primaquine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pamaquine Treatment Protocols in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pamaquine in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The precise mechanism of action of this compound, an 8-aminoquinoline (B160924) compound, is not fully elucidated. However, it is understood to exert its antimalarial effect, particularly against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, through the generation of reactive oxygen species (ROS). This leads to oxidative stress within the parasite, disrupting essential cellular processes and leading to cell death. It is also suggested that this compound may interfere with the parasite's mitochondrial function.
Q2: What are the main preclinical applications of this compound?
A2: this compound is primarily used in preclinical research to:
-
Evaluate its efficacy against the liver stages of relapsing malaria parasites (P. vivax, P. ovale).
-
Serve as a reference compound in studies investigating the hemolytic toxicity of other 8-aminoquinolines.
-
Understand the mechanisms of drug-induced hemolysis in the context of Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.
Q3: Is this compound active against the blood stages of Plasmodium falciparum?
A3: this compound has some activity against the erythrocytic (blood) stages of all human malaria species, including P. falciparum.[1] However, it is more toxic and less efficacious than its successor, Primaquine (B1584692), and other currently used blood-stage antimalarials.[1] Therefore, it is not typically used for this purpose in modern research or clinical practice.
Q4: What is the significance of G6PD deficiency when working with this compound?
A4: G6PD is an enzyme crucial for protecting red blood cells from oxidative damage. Individuals with G6PD deficiency are highly susceptible to hemolysis (destruction of red blood cells) when exposed to oxidant drugs like this compound. In preclinical studies, this is a critical consideration, and specialized animal models, such as humanized mice with G6PD-deficient red blood cells, are often used to assess this toxicity.[2]
Troubleshooting Guides
Problem 1: this compound Solubility and Formulation Issues
Symptoms:
-
Difficulty dissolving this compound for in vitro or in vivo studies.
-
Precipitation of the compound in stock solutions or dosing formulations.
-
Inconsistent results in efficacy or toxicity assays.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility | This compound is known to be insoluble in water.[3] For in vitro assays, prepare stock solutions in a suitable organic solvent such as ethanol (B145695) or acetone.[3] For in vivo studies in animal models, consider formulating this compound as a suspension or using a salt form like this compound naphthoate, which may have different solubility characteristics.[3][4] |
| Formulation instability | Prepare fresh formulations for each experiment. If using a suspension, ensure it is homogenous before each administration by vortexing or stirring. |
| Incorrect pH of the vehicle | The solubility of aminoquinolines can be pH-dependent. Experiment with buffered solutions to find the optimal pH for your formulation. |
Problem 2: High Variability in In Vitro Assay Results
Symptoms:
-
Inconsistent IC50 (half-maximal inhibitory concentration) values between experiments.
-
Large error bars in dose-response curves.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent parasite synchronization | Ensure a tight synchronization of the parasite culture to the desired stage (e.g., ring stage) before initiating the drug sensitivity assay. Different parasite stages can exhibit varying drug susceptibility. |
| Fluctuations in hematocrit | Maintain a consistent hematocrit level in all wells of the assay plate, as variations can impact parasite growth and, consequently, the apparent drug efficacy. |
| Inaccurate drug concentrations | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. Verify the concentration of the stock solution and ensure thorough mixing at each dilution step. |
| Reagent variability | Use reagents from the same lot number where possible to minimize variability. |
Problem 3: Unexpected Toxicity in Animal Models
Symptoms:
-
Higher than expected mortality in treated animals.
-
Signs of distress such as ruffled fur, lethargy, or weight loss.
-
Evidence of hemolysis (e.g., dark urine, pale mucous membranes).
Possible Causes and Solutions:
| Cause | Solution |
| Hemolytic anemia in G6PD-deficient models | If using a G6PD-deficient animal model, the observed toxicity may be expected. Consider reducing the dose or the duration of treatment. Monitor hematological parameters (hemoglobin, hematocrit, reticulocyte count) closely. |
| Off-target toxicity | This compound is known to be more toxic than Primaquine.[1] The observed toxicity could be an inherent property of the compound at the tested dose. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Formulation vehicle toxicity | Ensure the vehicle used to formulate this compound is well-tolerated by the animal model at the administered volume. Run a vehicle-only control group. |
| Liver toxicity | While not as commonly reported as hemolysis, high doses of 8-aminoquinolines can be associated with liver toxicity.[5][6] Assess liver function markers (e.g., ALT, AST) in plasma and consider histopathological examination of the liver. |
Experimental Protocols
In Vitro this compound Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard methods for assessing antimalarial drug susceptibility.
-
Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX™ or human serum at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol lysis.
-
Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate. Include a drug-free control and a negative control (uninfected red blood cells).
-
Assay Initiation: Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining: Freeze the plate to lyse the cells. Thaw and add SYBR Green I lysis buffer to each well. Incubate in the dark.
-
Data Acquisition: Read the fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable model.
In Vivo this compound Efficacy Study (4-Day Suppressive Test in Mice)
This is a standard model for evaluating the in vivo efficacy of antimalarial compounds.
-
Animal Model: Use a suitable mouse strain (e.g., Swiss Webster) infected with a rodent malaria parasite like Plasmodium berghei.
-
Infection: Inoculate mice with infected red blood cells.
-
Drug Administration: Administer this compound orally or via the desired route once daily for four consecutive days, starting a few hours after infection. Include a vehicle control group and a positive control group (e.g., treated with a known effective antimalarial).
-
Monitoring: Monitor parasitemia daily by examining Giemsa-stained thin blood smears.
-
Data Analysis: Compare the parasitemia levels in the this compound-treated groups to the vehicle control group to determine the percentage of parasite growth inhibition. Calculate the ED50 (effective dose that inhibits parasite growth by 50%).
In Vivo Hemolysis Assessment in Humanized Mice
This protocol is designed to evaluate the hemolytic potential of this compound in a G6PD-deficient setting.[2]
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rgammanull) engrafted with human red blood cells from G6PD-deficient donors.
-
Drug Administration: Administer this compound at various doses daily for a set period (e.g., 7 days).
-
Monitoring: Monitor the percentage of human red blood cells in circulation using flow cytometry.
-
Data Analysis: A dose-dependent decrease in the percentage of human red blood cells indicates hemolytic activity.
Quantitative Data
Due to the historical use of this compound and its replacement by Primaquine, specific quantitative preclinical data for this compound is limited in recent literature. The following tables provide illustrative data, with some values for the closely related compound Primaquine provided for context.
Table 1: In Vitro Activity of 8-Aminoquinolines against Plasmodium Parasites
| Compound | Parasite Stage | Species | IC50 | Reference |
| Primaquine | Gametocytes | P. falciparum | 1.3 µM | [3] |
| Primaquine | Exoerythrocytic stages | P. berghei | 3.7-3.9 µM | [7] |
Table 2: In Vivo Hemolytic Activity of this compound in a Humanized Mouse Model of G6PD Deficiency
| Compound | Dose (mg/kg/day) | Duration | % Reduction in Human RBCs | Reference |
| This compound | 50 | 7 days | Significant | [2] |
| This compound | 75 | 7 days | Significant (dose-dependent) | [2] |
Table 3: Pharmacokinetic Parameters of Primaquine in Mice (for reference)
| Enantiomer | Tmax (h) | T1/2 (h) | AUC0-last (µg·h/mL) | Reference |
| S-(+)-Primaquine | 1 | 1.9 | 1.6 | [8] |
| R-(-)-Primaquine | 0.5 | 0.45 | 0.6 | [8] |
Note: This data is for Primaquine and may not be representative of this compound's pharmacokinetic profile.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: A typical preclinical experimental workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Humanized mouse model of glucose 6-phosphate dehydrogenase deficiency for in vivo assessment of hemolytic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. High-Dose Primaquine Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of primaquine and chloroquine on oxidative stress parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained Release Formulation of Primaquine for Prevention of Relapse of Plasmodium vivax Malaria: A Randomized, Double-Blind, Comparative, Multicentric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Pamaquine vs. Primaquine: A Comparative Analysis of Efficacy and Toxicity in Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and toxicity of two 8-aminoquinoline (B160924) antimalarial drugs: pamaquine (B1678364) and its successor, primaquine (B1584692). While this compound is of historical significance as one of the first synthetic antimalarials, it has been largely replaced by the more effective and better-tolerated primaquine. This document synthesizes available data to offer an objective comparison for research and drug development purposes.
Executive Summary
This compound, developed in the 1920s, was a groundbreaking development in the fight against malaria, particularly in its ability to prevent relapses of Plasmodium vivax and Plasmodium ovale. However, its clinical use was hampered by significant toxicity.[1][2] Primaquine, introduced in the 1940s, emerged from further research into 8-aminoquinolines as a compound with a superior therapeutic index, demonstrating greater efficacy and a more favorable safety profile.[3] Consequently, this compound is no longer recommended for routine use, while primaquine remains a key drug for the radical cure of relapsing malaria.[1]
Data Presentation
Table 1: Comparative Efficacy of this compound and Primaquine
| Feature | This compound | Primaquine | Source(s) |
| Primary Use | Treatment of relapsing malaria (P. vivax, P. ovale) | Radical cure (prevention of relapse) of P. vivax and P. ovale malaria; gametocytocidal for P. falciparum | [1][2] |
| Efficacy against Hypnozoites | Effective | Highly effective | [1] |
| Efficacy against Erythrocytic Stages | Effective against all four human malaria species | Weak activity against erythrocytic stages | [1] |
| Causal Prophylactic Efficacy | Disappointing in clinical trials | Highly effective | [1] |
| Typical Cure Rates for P. vivax Relapse | Data from early trials are not standardized and show variable efficacy, often used in combination with quinine (B1679958). | High cure rates when administered as a 14-day course. A review of studies since 1950 showed that high-dose regimens (≥ 5.0 mg/kg total dose) were associated with a median recurrence rate of 0% at one month. | [3][4] |
Table 2: Comparative Toxicity of this compound and Primaquine
| Feature | This compound | Primaquine | Source(s) |
| Overall Toxicity | Considered more toxic than primaquine.[1] Its use with other synthetic antimalarials like quinacrine (B1676205) led to increased toxicity.[3][5] | Better tolerated and considered safer than this compound. | [6] |
| Hemolytic Anemia in G6PD Deficiency | Causes hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1] | Also causes hemolytic anemia in G6PD-deficient individuals, which is a primary safety concern. | [7] |
| Methemoglobinemia | Known to cause methemoglobinemia. | Can cause mild methemoglobinemia. | [8] |
| Gastrointestinal Side Effects | Nausea, vomiting, abdominal cramps. | Nausea, vomiting, and stomach cramps are common side effects. | |
| Neurotoxicity | Studies in the 1950s on rhesus monkeys indicated potential central nervous system effects at high doses. | High doses can induce cell loss in specific brain regions in animal models. | [7] |
Experimental Protocols
A Generalized Mid-20th Century Clinical Trial Protocol for Antimalarial Drug Evaluation:
-
Subject Selection:
-
Healthy adult male volunteers were often used in early studies.
-
In therapeutic trials, patients with naturally acquired or induced malaria infections (P. vivax or P. falciparum) were enrolled.
-
Exclusion criteria would have been minimal by today's standards but likely included severe illness.
-
-
Study Design:
-
Early studies were often non-randomized and had small sample sizes.
-
Comparative trials would involve administering this compound or primaquine, sometimes with a control group receiving a placebo or the standard treatment of the time (e.g., quinine).
-
Dosage regimens were varied to determine optimal efficacy and tolerated doses.
-
-
Drug Administration:
-
Drugs were administered orally.
-
This compound was often co-administered with quinine to enhance efficacy against erythrocytic stages and potentially reduce toxicity.[3]
-
Primaquine was typically administered as a daily dose for 14 days for radical cure.
-
-
Efficacy Assessment:
-
Parasitological Evaluation: Thick and thin blood smears were prepared and examined microscopically to determine the presence and density of malaria parasites at regular intervals (e.g., daily during treatment and then weekly or bi-weekly during follow-up).
-
Clinical Evaluation: Body temperature and clinical symptoms were monitored and recorded daily.
-
Follow-up: Patients were followed for an extended period (several months to a year) to monitor for relapses, particularly in P. vivax infections.
-
-
Toxicity Assessment:
-
Clinical Monitoring: Subjects were monitored for adverse effects such as nausea, vomiting, abdominal pain, and changes in urine color (an indicator of hemolysis).
-
Hematological Monitoring: Hemoglobin levels and red blood cell counts were monitored to detect anemia.
-
Methemoglobin Levels: Blood samples were analyzed for methemoglobin concentrations.
-
G6PD Deficiency Screening: In later studies, particularly with primaquine, screening for G6PD deficiency became a critical component before drug administration.
-
Mandatory Visualization
Caption: Mechanism of action and toxicity pathway for 8-aminoquinolines.
Caption: Generalized workflow for a comparative antimalarial clinical trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primaquine radical cure of Plasmodium vivax: a critical review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Randomized, parallel placebo-controlled trial of primaquine for malaria prophylaxis in Papua, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pamaquine's Anti-Relapse Efficacy in P. vivax Malaria: A Comparative Analysis
Pamaquine (B1678364), a historically significant 8-aminoquinoline (B160924), was one of the earliest drugs developed to combat the relapsing nature of Plasmodium vivax malaria. While it has been largely superseded by more effective and less toxic alternatives like primaquine (B1584692) and tafenoquine (B11912), an examination of its anti-relapse activity provides valuable context for the evolution of malaria treatment. This guide offers a comparative analysis of this compound's performance against its successors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound demonstrated a notable ability to prevent P. vivax relapses compared to no treatment. However, historical and comparative studies have consistently shown that it is both less effective and more toxic than primaquine. Modern antimalarials, including primaquine and the more recently developed tafenoquine, offer superior efficacy and improved safety profiles, rendering this compound obsolete for routine clinical use.
Comparative Efficacy Against P. vivax Relapse
The following tables summarize the available quantitative data on the anti-relapse efficacy of this compound, primaquine, and tafenoquine. It is important to note that direct head-to-head clinical trials of all three drugs are not available due to the different eras in which they were predominantly used. The data for this compound is derived from historical studies.
Table 1: Comparison of Relapse Rates with this compound, Primaquine, and No Treatment (Historical Data)
| Treatment Group | Dosage Regimen | Number of Subjects | Relapse Rate (%) | Reference |
| This compound | 30 mg daily for 14 days | 35 | 8.6 | [1] |
| Primaquine | 15 mg daily for 14 days | 34 | 0 | [1] |
| No 8-aminoquinoline | - | - | High (specifics vary by study) | [2] |
Note: This data is from a 1953 study comparing curative agents against the Chesson strain of vivax malaria.[1]
Table 2: Efficacy of Modern Primaquine and Tafenoquine Regimens
| Drug | Dosage Regimen | Follow-up Period | Relapse-Free Efficacy (%) | Key Clinical Trial(s) |
| Primaquine | 15 mg daily for 14 days | 6 months | 82.5% | [3] |
| Primaquine | 30 mg daily for 14 days | 6 months | 93.4% | [3] |
| Primaquine | 30 mg daily for 7 days | 6 months | 90.0% | [3] |
| Tafenoquine | 300 mg single dose | 6 months | ~70-80% | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are outlines of the typical experimental protocols used in studies evaluating the anti-relapse activity of these drugs.
Historical this compound/Primaquine Comparative Trial (1953)
Objective: To compare the curative efficacy of this compound, primaquine, and other compounds against Chesson strain P. vivax malaria.
Methodology:
-
Study Population: Male volunteers.
-
Infection: Induced with sporozoite-infected mosquitos (Chesson strain).
-
Blood-Stage Treatment: Concomitant administration of a blood schizonticide (e.g., quinine) to clear the initial blood-stage infection.
-
Anti-Relapse Treatment: Subjects were then administered the 8-aminoquinoline being tested (this compound or primaquine) at a specified dosage for 14 days.
-
Follow-up: Patients were observed for an extended period (typically several months) for the recurrence of parasitemia, which would indicate a relapse.
-
Diagnosis of Relapse: Microscopic examination of blood smears for the presence of P. vivax parasites.
Modern Primaquine and Tafenoquine Clinical Trials
Objective: To evaluate the efficacy and safety of different primaquine or tafenoquine regimens for the radical cure of P. vivax malaria.
Methodology:
-
Study Design: Randomized, controlled, often double-blind clinical trials.
-
Study Population: Patients with confirmed acute, uncomplicated P. vivax malaria.
-
Inclusion Criteria: Confirmed P. vivax mono-infection by microscopy and/or PCR, normal or intermediate G6PD (glucose-6-phosphate dehydrogenase) activity.
-
Exclusion Criteria: Severe malaria, G6PD deficiency, pregnancy, lactation.
-
Blood-Stage Treatment: All patients receive a standard course of a blood schizonticide (e.g., chloroquine (B1663885) or an artemisinin-based combination therapy - ACT) to clear the acute infection.
-
Anti-Relapse Treatment: Patients are randomized to receive either the investigational regimen (e.g., a specific dose and duration of primaquine or a single dose of tafenoquine) or a control (placebo or a standard-of-care primaquine regimen).
-
Follow-up: Patients are followed for an extended period, typically 6 to 12 months, with regular clinical and parasitological assessments.
-
Diagnosis of Recurrence: Recurrence of P. vivax parasitemia is detected by microscopy and often confirmed by PCR.
-
Genotyping: Molecular genotyping is frequently used to distinguish between a true relapse (reactivation of hypnozoites from the initial infection) and a new infection (re-infection from a new mosquito bite), particularly in malaria-endemic areas.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of P. vivax relapse and the general workflow for clinical trials assessing anti-relapse drugs.
Caption: P. vivax relapse pathway.
Caption: Clinical trial workflow for anti-relapse drugs.
Conclusion
The validation of this compound's anti-relapse activity was a critical step in the history of malaria treatment, demonstrating for the first time that relapses could be prevented.[5] However, subsequent research and the development of primaquine and tafenoquine have provided clinicians and researchers with far superior tools. These newer 8-aminoquinolines offer significantly higher efficacy in preventing P. vivax relapses and have a more favorable safety profile, particularly concerning the risk of hemolysis in individuals with G6PD deficiency. While this compound laid the groundwork, modern drug development has led to more robust and safer options for the radical cure of P. vivax malaria.
References
- 1. Studies in human malaria. XXXI. Comparison of primaquine, isopentaquine, SN-3883, and this compound as curative agents against Chesson strain vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielosp.org [scielosp.org]
- 3. Antirelapse Efficacy of Various Primaquine Regimens for Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Navigating the Landscape of Antimalarial Cross-Resistance: A Comparative Analysis of Pamaquine and Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The enduring battle against malaria is marked by the constant evolution of drug-resistant parasite strains, necessitating a continuous pipeline of novel antimalarial agents. Understanding the potential for cross-resistance between existing and emerging therapeutics is paramount to developing effective and durable treatment strategies. This guide provides a comparative overview of the historical 8-aminoquinoline (B160924) antimalarial, pamaquine (B1678364), and a selection of new antimalarial compounds, with a focus on their in vitro activity against Plasmodium falciparum. Due to the discontinuation of this compound's widespread use, direct comparative cross-resistance studies with novel compounds are scarce. Therefore, this guide presents available in vitro susceptibility data to facilitate an indirect comparison and highlights the methodologies used in these evaluations.
In Vitro Antimalarial Activity: A Comparative Overview
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound, its close analog primaquine, the newer 8-aminoquinoline tafenoquine, and other novel antimalarial compounds against various strains of P. falciparum. It is crucial to note that these data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: In Vitro Activity of 8-Aminoquinolines Against P. falciparum
| Drug | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | - | Data not readily available in recent literature | |
| Primaquine | 3D7 (Chloroquine-sensitive) | 9.37 | [1] |
| Dd2 (Chloroquine-resistant) | Not specified | [2] | |
| HB3 (Chloroquine-sensitive) | Not specified | [2] | |
| Tafenoquine | Djiboutian isolates (CQ-resistant) | 0.9 - 9.7 | [3] |
| Gabonese isolates (CQ-resistant) | 0.6 - 33.1 | [3] | |
| Senegalese isolates (CQ-resistant) | 0.5 - 20.7 | [3] | |
| D6 (Sierra Leone) | Not specified | [3] | |
| W2 (Indochina) | Not specified | [3] |
Table 2: In Vitro Activity of Selected New Antimalarial Compounds Against P. falciparum
| Compound Class | Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Spiroindolone | Cipargamin (KAE609) | Artemisinin-resistant isolates | Not specified | [4] |
| Imidazolopiperazine | Ganaplacide (KAF156) | Artemisinin-resistant isolates | Not specified | [4] |
| Dihydroartemisinin-Piperaquine | DHA-PPQ | Clinical isolates (Ghana) | 4.6 (PPQ component) | [5] |
| Naphthoquine | Naphthoquine | Clinical isolates (Ghana) | 8.3 | [5] |
| Pyronaridine | Pyronaridine | Clinical isolates (Ghana) | 8.3 | [5] |
| Spiroacridine | AMTAC-01 | 3D7-GFP (CQ-sensitive) | 2,000 - 4,000 | [6] |
| AMTAC-01 | Dd2 (CQ-resistant) | 2,000 - 4,000 | [6] | |
| AMTAC-01 | MRA-1240 (Artemisinin-resistant) | 2,000 - 4,000 | [6] | |
| Chloroquine Analog | DAQ | 3D7 (CQ-sensitive) | 46 ± 4 | [7] |
| DAQ | K1 (CQ-resistant) | 405 ± 32 | [7] |
Experimental Protocols: In Vitro Antimalarial Susceptibility Testing
The determination of IC50 values is crucial for assessing the potential for drug resistance. The SYBR Green I-based fluorescence assay is a widely accepted method for high-throughput screening of antimalarial compounds.
SYBR Green I-Based Fluorescence Assay for P. falciparum Drug Susceptibility
This protocol outlines the key steps for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
1. Materials and Reagents:
-
P. falciparum cultures (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Antimalarial compounds (dissolved in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
2. Experimental Procedure:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[8] Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment.
-
Drug Plate Preparation: Antimalarial compounds are serially diluted in complete culture medium and added to the 96-well plates. Control wells containing no drug and wells with only uninfected erythrocytes are included.
-
Assay Initiation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium. This parasite suspension is then added to the drug-containing microplates.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite maturation.[2]
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Lysis buffer containing SYBR Green I is then added to each well.[9] SYBR Green I intercalates with the parasite DNA.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for at least one hour. The fluorescence intensity is then measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]
-
Data Analysis: The fluorescence readings are corrected for background fluorescence from uninfected erythrocytes. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
SYBR Green I Assay Workflow
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of antimalarial drugs is fundamental to predicting and overcoming resistance. The 8-aminoquinolines, including this compound, are thought to exert their antimalarial effect through a complex metabolic activation process.
Proposed Mechanism of 8-Aminoquinolines
The proposed mechanism suggests that 8-aminoquinolines are metabolized by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6), into reactive intermediates.[3] These metabolites then undergo redox cycling within the parasite, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress causes damage to essential parasite macromolecules, ultimately leading to parasite death. Resistance to 8-aminoquinolines could potentially arise from alterations in host metabolic pathways or the parasite's ability to mitigate oxidative stress.
References
- 1. malariaworld.org [malariaworld.org]
- 2. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. iddo.org [iddo.org]
Pamaquine's Efficacy Against Chloroquine-Resistant Plasmodium Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical antimalarial drug pamaquine (B1678364) and its efficacy against chloroquine-resistant strains of Plasmodium, the causative agent of malaria. While this compound is no longer in routine clinical use due to the development of safer and more effective alternatives like primaquine, historical data offers valuable insights into the mechanisms of action and resistance of 8-aminoquinoline (B160924) drugs. This document synthesizes available experimental data, details relevant methodologies, and visualizes experimental workflows to support further research and drug development efforts in the ongoing fight against malaria.
Comparative Efficacy Data
Quantitative data directly comparing the 50% inhibitory concentration (IC50) of this compound against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum is scarce in modern literature due to its historical use. However, a key study from 1987 by Hawley et al. provided a crucial qualitative assessment. Their research demonstrated that this compound, along with another 8-aminoquinoline, primaquine, was more potent against chloroquine-resistant strains of P. falciparum in vitro than against chloroquine-sensitive strains[1]. This suggests a mechanism of action for this compound that is distinct from that of chloroquine (B1663885) and is not compromised by the mutations conferring chloroquine resistance.
To provide a framework for comparison, the following table summarizes typical in vitro IC50 values for chloroquine against various sensitive and resistant P. falciparum strains.
| Drug | Plasmodium falciparum Strain | Resistance Phenotype | Typical IC50 (nM) |
| Chloroquine | 3D7 | Sensitive | 15 - 30 |
| Chloroquine | D6 | Sensitive | ~20 |
| Chloroquine | W2 | Resistant | 200 - 500 |
| Chloroquine | 7G8 | Resistant | 100 - 200 |
| Chloroquine | K1 | Resistant | 150 - 400 |
| Chloroquine | FCR-3 | Resistant | >200 |
Note: IC50 values can vary between laboratories and specific experimental conditions.
The finding that this compound exhibits increased potency against CQR strains is significant. Chloroquine resistance in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. The fact that these mutations do not confer cross-resistance to this compound, and may even increase susceptibility, points towards a different cellular target or mechanism of action for this 8-aminoquinoline compound against the erythrocytic stages of the parasite.
Experimental Protocols
The following outlines a general methodology for the in vitro assessment of antimalarial drug efficacy against erythrocytic stages of Plasmodium falciparum, based on common practices in the field.
1. In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: A panel of well-characterized P. falciparum strains with known chloroquine susceptibility profiles (e.g., 3D7 for CQS, and W2, K1, or Dd2 for CQR) are maintained in continuous culture.
-
Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with human serum (e.g., 10% type A+) or AlbuMAX™, L-glutamine, HEPES buffer, and a source of hypoxanthine.
-
Culture Conditions: Cultures are maintained at 37°C in a low-oxygen environment (typically 5% CO₂, 5% O₂, and 90% N₂).
-
Synchronization: Parasite cultures are synchronized to the ring stage, often using methods like sorbitol lysis, to ensure a homogenous starting population for the assay.
2. In Vitro Drug Susceptibility Assay (e.g., SYBR Green I-based Assay)
-
Drug Preparation: this compound and chloroquine are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Plate Preparation: The serially diluted drugs are added to a 96-well microtiter plate.
-
Parasite Inoculation: Synchronized ring-stage parasites are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) and added to the wells of the microtiter plate containing the drugs.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation.
-
Quantification of Parasite Growth:
-
After incubation, the plate is frozen to lyse the red blood cells.
-
A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value (the drug concentration that inhibits parasite growth by 50%) is calculated using a non-linear regression model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro drug susceptibility assay.
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
Hypothesized Mechanism of Action of 8-Aminoquinolines
The precise mechanism of action of this compound against the erythrocytic stages of Plasmodium is not fully elucidated. However, for the 8-aminoquinoline class of drugs, including the closely related primaquine, a leading hypothesis involves the generation of reactive oxygen species (ROS) that induce oxidative damage to the parasite.
Caption: Hypothesized mechanism of action for 8-aminoquinolines.
References
Comparative analysis of the bioactivity of Pamaquine and its metabolites
For Researchers, Scientists, and Drug Development Professionals
Pamaquine (B1678364), an 8-aminoquinoline (B160924) antimalarial agent, has a long history in the fight against malaria. Like its close relative primaquine (B1584692), this compound's therapeutic efficacy and toxicological profile are intrinsically linked to its metabolic transformation within the host. This guide provides a comparative analysis of the bioactivity of this compound and its metabolites, drawing upon experimental data and metabolic pathway information, primarily using primaquine as a model due to the limited availability of direct comparative studies on this compound itself.
Executive Summary
This compound is understood to be a prodrug, requiring metabolic activation to exert its antimalarial effects. The primary pathway for this activation is believed to be hydroxylation of the quinoline (B57606) ring, a process mediated by cytochrome P450 enzymes, particularly CYP2D6. The resulting hydroxylated metabolites are considered the bioactive species responsible for both the desired antiplasmodial activity against the liver (hypnozoite) and sexual (gametocyte) stages of Plasmodium parasites, as well as the associated toxicity, most notably hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
While quantitative data directly comparing the bioactivity of this compound and its specific metabolites is scarce in publicly available literature, studies on the closely related drug primaquine strongly support the hypothesis that the parent compound has limited intrinsic activity. The hydroxylated metabolites, however, are potent against various parasite life stages.
Data Presentation: Bioactivity and Cytotoxicity
Due to the lack of direct comparative data for this compound, the following tables summarize representative data for primaquine and its metabolites, which are expected to exhibit similar structure-activity relationships.
Table 1: Comparative Antiplasmodial Activity (IC50) of Primaquine and its Metabolites
| Compound | Plasmodium Stage | IC50 (µM) | Reference Species/Strain |
| Primaquine | Liver Stage (Hypnozoites) | >10 | P. cynomolgi |
| 5-Hydroxyprimaquine | Liver Stage (Hypnozoites) | ~1 | P. cynomolgi |
| Primaquine | Gametocytes | 12.5 | P. falciparum |
| 5-Hydroxyprimaquine | Gametocytes | 0.7 | P. falciparum |
Note: The data presented are representative values from various studies and are intended for comparative purposes. Actual IC50 values can vary depending on the specific experimental conditions, parasite strain, and assay used.
Table 2: Comparative Cytotoxicity (CC50) of Primaquine
| Compound | Cell Line | CC50 (µM) | Assay |
| Primaquine | HepG2 (Human liver) | 196.71 ± 51.33 | MTT |
| Primaquine | BGMK (Monkey kidney) | 237.90 ± 84.64 | MTT |
| Primaquine | WI-26VA4 (Human lung) | 920.8 ± 17.4 | MTT |
Metabolic Activation and Mechanism of Action
The bioactivation of this compound is a critical step for its antimalarial activity. The proposed metabolic pathway, mirrored by that of primaquine, involves the following key steps:
-
Hydroxylation: this compound is metabolized by hepatic CYP450 enzymes, primarily CYP2D6, to form hydroxylated metabolites, with 5-hydroxythis compound being a key intermediate.
-
Oxidation: These hydroxylated metabolites can be further oxidized to highly reactive quinone-imine intermediates.
-
Redox Cycling and Oxidative Stress: The quinone-imine metabolites are capable of redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This surge in oxidative stress within the parasite is believed to be a primary mechanism of its antiplasmodial action, disrupting essential cellular processes and leading to parasite death.
The same reactive metabolites are also implicated in the drug's toxicity. In G6PD-deficient individuals, red blood cells have a reduced capacity to handle oxidative stress, making them highly susceptible to hemolysis when exposed to these ROS-generating metabolites.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of 8-aminoquinolines like this compound and primaquine.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: The test compounds (this compound and its metabolites) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in a 96-well plate at a parasitemia of 0.5-1% and a hematocrit of 2%.
-
The serially diluted compounds are added to the wells.
-
The plate is incubated for 72 hours under the same culture conditions.
-
After incubation, the plate is frozen at -80°C to lyse the red blood cells.
-
-
Quantification:
-
The plate is thawed, and SYBR Green I lysis buffer is added to each well. SYBR Green I is a fluorescent dye that intercalates with DNA.
-
The plate is incubated in the dark for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth. IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: A selected mammalian cell line (e.g., HepG2, Vero) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plate is incubated for 24-48 hours.
-
-
Quantification:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The plate is incubated for another 2-4 hours.
-
A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Comparative genomic or transcriptomic analysis of Pamaquine-treated parasites
A guide for researchers, scientists, and drug development professionals on the genomic variations associated with primaquine (B1584692) tolerance in Plasmodium vivax.
Introduction
Pamaquine (B1678364), and its derivative primaquine, are 8-aminoquinoline (B160924) antimalarial drugs crucial for the radical cure of Plasmodium vivax and Plasmodium ovale malaria, targeting the dormant liver-stage hypnozoites. Despite their long-standing use, the precise molecular mechanisms of action and resistance are not fully elucidated. This guide provides a comparative genomic analysis of a primaquine-tolerant P. vivax isolate against drug-sensitive reference strains, based on publicly available data.
It is important to note that while this guide focuses on genomic alterations, a comprehensive understanding would ideally include transcriptomic data to assess changes in gene expression in response to drug treatment. However, at the time of this publication, specific transcriptomic datasets for this compound- or primaquine-treated parasites are not publicly available. The data presented here is derived from a case study of primaquine treatment failure, offering valuable insights into potential genetic markers of resistance.
Comparative Analysis of Single Nucleotide Variants (SNVs)
The following table summarizes the single nucleotide variants (SNVs) identified in putative drug resistance genes of a primaquine-tolerant P. vivax isolate compared to the drug-sensitive Sal-I reference strain. Data is sourced from a study by Bright et al. (2013) involving a patient with recurrent vivax malaria despite primaquine therapy.[1][2]
| Gene ID (Sal-I) | Gene Name/Description | Nucleotide Change | Amino Acid Change | Isolate Genotype | Reference Genotype (Sal-I) |
| PVX_089950 | pvdhfr (dihydrofolate reductase) | C173T | S58R | T | C |
| PVX_089950 | pvdhfr (dihydrofolate reductase) | A341T | S117N | T | A |
| PVX_097035 | pvdhps (dihydropteroate synthase) | G1123A | A383G | A | G |
| PVX_097035 | pvdhps (dihydropteroate synthase) | G1708A | G585R | A | G |
| PVX_087885 | pvmdr1 (multidrug resistance protein 1) | A2927G | Y976F | G | A |
| PVX_087885 | pvmdr1 (multidrug resistance protein 1) | G4178T | M1393I | T | G |
| PVX_124110 | pvmrp1 (multidrug resistance-associated protein 1) | G330484T | - (5' UTR) | T | G |
| PVX_124110 | pvmrp1 (multidrug resistance-associated protein 1) | G333391A | - (intron) | A | G |
| PVX_095590 | pvcrt-o (chloroquine resistance transporter-like protein) | T154979A | L1282I | A | T |
This table presents a selection of key SNVs identified in the study. For a complete list, please refer to the original publication.
Experimental Protocols
The following section details the methodologies employed in the genomic analysis of the primaquine-tolerant P. vivax isolate.
Patient and Parasite Isolates
-
Patient Profile: A 38-year-old male who contracted P. vivax malaria in Sudan and subsequently experienced three relapse episodes in Canada, where reinfection was not possible.[2]
-
Treatment Regimen: The patient was treated with chloroquine (B1663885) for the initial infection and with directly observed primaquine therapy (30 mg daily for 14 days) for the relapses.
-
Sample Collection: Blood samples containing P. vivax were collected during each of the three relapse episodes.
Whole-Genome Sequencing
-
DNA Extraction: Parasite genomic DNA was extracted from patient blood samples.
-
Library Preparation: DNA libraries for sequencing were prepared according to the Illumina protocol.
-
Sequencing: Whole-genome sequencing was performed using the Illumina HiSeq platform.[1][2]
-
Data Analysis:
-
Sequencing reads were aligned to the P. vivax Sal-I reference genome.
-
Single Nucleotide Variants (SNVs) were identified using a standard bioinformatics pipeline.
-
The identified SNVs were annotated to determine their location (e.g., coding region, intron, UTR) and predicted effect on protein sequence (e.g., synonymous, non-synonymous).
-
SNVs in genes with known or putative roles in drug resistance were prioritized for further analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the genomic analysis of primaquine-tolerant P. vivax.
Hypothesized Signaling Pathway for 8-Aminoquinoline Action
The precise signaling pathways affected by this compound and primaquine are still under investigation. However, a leading hypothesis for their mode of action involves the generation of reactive oxygen species (ROS), which induce oxidative stress in the parasite.
Caption: Hypothesized mode of action for 8-aminoquinolines leading to parasite death.
References
Safety Operating Guide
Proper Pamaquine Disposal: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of pamaquine (B1678364), ensuring the protection of laboratory personnel and the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this antimalarial compound. The primary recommended method for the disposal of this compound is controlled incineration at a licensed chemical destruction plant.[1][2]
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the material safety data sheet (MSDS) for this compound to fully understand its hazardous properties. All personnel handling this compound waste must be trained in standard safety procedures for chemical handling.
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, a protective gown, and eye protection, must be worn at all times when handling this compound and its waste products to avoid skin and eye contact.[1]
Ventilation: Handling of this compound should occur in a well-ventilated area to prevent the formation and inhalation of dust and aerosols.[1]
Spill Management: In the event of a spill, the area should be evacuated and all sources of ignition must be removed. Use spark-proof tools and explosion-proof equipment for cleanup. The spilled material should be collected in a suitable, closed container for disposal.[1] Discharge into the environment and sewer systems must be avoided.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials should follow a systematic process of segregation, containment, and destruction through controlled incineration.
1. Waste Segregation:
-
Solid this compound Waste: Unused or expired pure this compound should be kept in its original or a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste and segregated from general laboratory waste.
2. Containment and Labeling:
-
Contaminated solid waste should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
This compound solutions should be collected in a separate, sealed container labeled as "Hazardous Waste: this compound." Do not mix with other chemical waste unless compatibility has been confirmed.
3. Storage:
-
All this compound waste containers should be stored in a designated, secure, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
The primary and recommended method for the final disposal of this compound is controlled incineration at a licensed and approved chemical destruction facility.[1][2] This process should include flue gas scrubbing to neutralize harmful emissions.[1][2]
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[1]
Operational Parameters for Controlled Incineration
While specific protocols for this compound incineration were not found in the search results, general guidelines for the incineration of pharmaceutical and hazardous waste provide the following operational parameters.
| Parameter | Recommended Specification |
| Incineration Temperature | A minimum of 850°C is generally required for the incineration of hazardous waste. For waste containing halogenated organic substances, the temperature should be raised to at least 1100°C. |
| Residence Time | A minimum residence time of two seconds for the flue gases at the specified temperature is necessary to ensure complete destruction of the chemical compounds. |
| Air Supply | An adequate supply of excess air is crucial for complete combustion. |
| Emission Control | The incineration facility must be equipped with a flue gas scrubbing system to neutralize acidic gases and remove particulate matter before release into the atmosphere.[1][2] |
Experimental Protocols
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
